Fak-IN-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H16F3N5O2 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-[[4-(1H-indol-4-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C21H16F3N5O2/c1-25-18(30)12-5-7-13(8-6-12)28-20-27-11-15(21(22,23)24)19(29-20)31-17-4-2-3-16-14(17)9-10-26-16/h2-11,26H,1H3,(H,25,30)(H,27,28,29) |
InChI Key |
WXGCFZZMCWLJBI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of FAK Inhibition in Cancer Cells: A Technical Guide
Introduction to Focal Adhesion Kinase (FAK) in Oncology
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, is a critical signaling node in cancer cells.[1][2] Overexpressed and hyperactivated in a multitude of solid tumors, including those of the breast, lung, colon, and pancreas, FAK plays a pivotal role in tumor progression and metastasis.[3][4][5] Its activity is intricately linked to cell adhesion, proliferation, survival, migration, and angiogenesis, making it a compelling target for therapeutic intervention.[4][6] FAK's functions are mediated through both its kinase activity and its role as a protein scaffold, influencing a complex network of intracellular signaling pathways.[4][7]
Mechanism of Action of FAK Inhibitors
FAK inhibitors can be broadly classified based on their mechanism of action, with the majority being ATP-competitive inhibitors that target the kinase domain.[3] PF-573228 is a selective, ATP-competitive inhibitor of FAK.[8] By binding to the ATP-binding pocket of the FAK kinase domain, PF-573228 prevents the phosphorylation of FAK at key tyrosine residues, most notably the autophosphorylation site Tyr397.[8] This initial phosphorylation event is crucial for the subsequent activation of FAK and the recruitment of other signaling proteins, such as Src family kinases.[9][10]
Inhibition of FAK autophosphorylation and subsequent signaling cascades leads to several downstream anti-tumor effects:
-
Inhibition of Cell Migration and Invasion: FAK is a central regulator of cell motility. Its inhibition disrupts the turnover of focal adhesions, which are essential for cell movement.[11] This leads to a reduction in the invasive capacity of cancer cells.
-
Induction of Apoptosis (Anoikis): Cancer cells often develop resistance to a form of programmed cell death called anoikis, which is triggered by the loss of cell adhesion to the extracellular matrix (ECM). FAK signaling promotes survival in detached cells.[1][4] FAK inhibitors can re-sensitize cancer cells to anoikis, leading to cell death.
-
Inhibition of Cell Proliferation: FAK signaling contributes to cell cycle progression, in part by regulating the expression of cyclin D1.[1][4] By blocking this pathway, FAK inhibitors can arrest the cell cycle and inhibit tumor growth.
-
Anti-Angiogenic Effects: FAK plays a role in the signaling pathways that drive the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[12] FAK inhibition can impair the function of endothelial cells and reduce tumor angiogenesis.
Signaling Pathways Modulated by FAK Inhibition
FAK is a central hub that integrates signals from integrins and growth factor receptors, activating multiple downstream pathways critical for cancer progression. FAK inhibitors disrupt these signaling networks.
The FAK/Src Signaling Axis
Upon autophosphorylation at Tyr397, FAK creates a high-affinity binding site for the SH2 domain of Src family kinases.[9] This interaction leads to the phosphorylation of other tyrosine residues on FAK by Src, further amplifying the signal.[9] This FAK/Src complex then phosphorylates numerous downstream substrates, including paxillin (B1203293) and p130Cas, which are involved in cell migration and invasion.[11] FAK inhibitors like PF-573228 prevent the initial FAK autophosphorylation, thereby blocking the recruitment and activation of Src.
Caption: FAK/Src signaling pathway and the point of inhibition by PF-573228.
The PI3K/Akt Survival Pathway
Phosphorylated FAK can also recruit the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K/Akt signaling pathway.[4][12] This pathway is a major driver of cell survival and proliferation in cancer.[3] By preventing FAK phosphorylation, FAK inhibitors block the activation of PI3K/Akt signaling, thereby promoting apoptosis.[13]
Caption: FAK-mediated PI3K/Akt signaling and its disruption by FAK inhibitors.
Quantitative Data on FAK Inhibitor Activity
The potency of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| PF-573228 | FAK | 4 | N/A | Kinase Assay |
| PF-573228 | Pyk2 | 30 | N/A | Kinase Assay |
| Unnamed Compound 22 | FAK | 28.2 | N/A | Kinase Assay |
| Unnamed Compound 22 | U-87MG (Glioblastoma) | 160 | U-87MG | Cell Proliferation |
| Unnamed Compound 22 | A-549 (Lung Cancer) | 270 | A-549 | Cell Proliferation |
| Unnamed Compound 22 | MDA-MB-231 (Breast Cancer) | 190 | MDA-MB-231 | Cell Proliferation |
| TAE226 | FAK | 35 | N/A | Kinase Assay |
| TAE226 | HCT116 (Colon Cancer) | 10 | HCT116 | Cell Proliferation |
| Y15 | FAK (autophosphorylation) | 50 | N/A | Kinase Assay |
Data compiled from multiple sources. Note that IC50 values can vary depending on the specific experimental conditions.[3]
Experimental Protocols
The following are representative protocols for assessing the mechanism of action of FAK inhibitors in cancer cells.
Western Blot Analysis of FAK Phosphorylation
This protocol is used to determine the effect of a FAK inhibitor on the phosphorylation of FAK and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of the FAK inhibitor (e.g., PF-573228 at 0.1, 1, and 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total FAK, phosphorylated FAK (p-FAK Y397), total Akt, phosphorylated Akt (p-Akt Ser473), total Src, and phosphorylated Src (p-Src Y416). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western blot analysis.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of a FAK inhibitor on the migratory capacity of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing the FAK inhibitor or a vehicle control.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point. A delay in wound closure in the inhibitor-treated cells compared to the control indicates an inhibition of cell migration.
Anoikis Assay
This assay is used to determine if a FAK inhibitor can induce apoptosis in anchorage-independent conditions.
Methodology:
-
Cell Detachment: Cancer cells are detached from the culture plate using a non-enzymatic cell dissociation solution.
-
Anchorage-Independent Culture: The detached cells are seeded into ultra-low attachment plates to prevent them from adhering.
-
Treatment: The cells are treated with the FAK inhibitor or a vehicle control.
-
Apoptosis Detection: After a specified incubation period (e.g., 24 hours), the percentage of apoptotic cells is determined using a method such as Annexin V/Propidium Iodide staining followed by flow cytometry. An increase in the apoptotic cell population in the inhibitor-treated group indicates the induction of anoikis.
Conclusion
Inhibition of FAK is a promising therapeutic strategy in oncology due to its central role in driving key cancer-associated processes. FAK inhibitors, exemplified by PF-573228, act by blocking the kinase activity of FAK, which in turn disrupts multiple downstream signaling pathways, including the FAK/Src and PI3K/Akt axes. This leads to a reduction in cancer cell proliferation, migration, and survival. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of FAK inhibitors and for further elucidating their mechanisms of action in cancer cells. Further research and clinical trials are ongoing to fully realize the therapeutic potential of targeting FAK in cancer treatment.
References
- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An inhibitory role for FAK in regulating proliferation: a link between limited adhesion and RhoA-ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Focal adhesion kinase (FAK) and mechanical stimulation negatively regulate the transition of airway smooth muscle tissues to a synthetic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK downregulation suppresses stem-like properties and migration of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Focal Adhesion Kinase (FAK) Signaling in Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, has emerged as a critical mediator in the complex signaling networks that drive cancer progression.[1][2][3] Overexpressed and hyperactivated in a multitude of human cancers, FAK is a key player in processes integral to malignancy, including cell proliferation, survival, migration, and invasion.[3][4][5] This kinase acts as a central hub, integrating signals from the extracellular matrix (ECM) via integrins and from soluble growth factors, thereby controlling a diverse array of downstream cellular functions essential for tumorigenesis and metastasis.[2][3][6] This guide provides an in-depth technical overview of the core FAK signaling pathways, presents quantitative data on its prevalence and inhibition in cancer, details key experimental protocols for its study, and visualizes its complex interactions through signaling and workflow diagrams.
Core FAK Signaling Pathways in Tumor Progression
FAK activation is a multi-step process initiated by the clustering of integrins upon binding to the ECM or by stimulation from growth factor receptors.[5][6] This triggers a conformational change in FAK, leading to its autophosphorylation at tyrosine 397 (Y397).[5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5] The recruitment of Src to this complex results in the full activation of FAK through subsequent phosphorylations, forming a potent FAK/Src signaling complex that phosphorylates numerous downstream substrates.[7][8]
Key downstream pathways activated by FAK that are crucial for tumor progression include:
-
The PI3K/Akt Pathway: The phosphorylated Y397 site on FAK can recruit the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. This pathway is a central regulator of cell survival, promoting resistance to apoptosis and anoikis (a type of cell death that occurs when cells detach from the ECM).[1][9]
-
The Ras/MEK/ERK (MAPK) Pathway: The FAK/Src complex can phosphorylate adaptor proteins like Grb2, which in turn activates the Ras-MEK-ERK signaling cascade.[3][10] This pathway is a potent driver of cell proliferation and survival.
-
Regulation of Cell Migration and Invasion: The FAK/Src complex phosphorylates several proteins involved in cell motility, including paxillin (B1203293) and p130Cas. This leads to the dynamic regulation of focal adhesions and the actin cytoskeleton, which is essential for cell migration and invasion.[1][10] FAK signaling also promotes the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM and facilitate invasion.[1]
-
Angiogenesis: FAK plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] It is a downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling in endothelial cells, promoting their migration, proliferation, and survival.[3]
Below is a diagram illustrating the core FAK signaling pathways in tumor progression.
Data Presentation: FAK Overexpression and Inhibition in Cancer
The overexpression of FAK at both the mRNA and protein levels is a common feature across a wide range of human cancers and is frequently associated with more aggressive tumors and poorer patient prognosis.[3][4] The following tables summarize quantitative data on FAK overexpression in various cancers and the potency of selected small molecule FAK inhibitors.
Table 1: FAK Overexpression in Human Cancers
| Cancer Type | Percentage of Tumors with High FAK Expression | Method of Detection |
| Invasive and Metastatic Colon Cancer | 100% (17 of 17) | Western Blot |
| Invasive and Metastatic Breast Cancer | 88% (22 of 25) | Western Blot |
| High-Grade Sarcomas | 100% (13 of 13) | Western Blot |
| Non-Small Cell Lung Cancer (NSCLC) | Significantly higher than normal lung tissue | Multiplex Immunofluorescence |
| Small Cell Lung Cancer (SCLC) | Significantly higher than NSCLC and normal lung tissue | Multiplex Immunofluorescence |
| Prostate Cancer | Elevated in all stages from preinvasive to metastatic disease | Immunohistochemistry |
Note: Data compiled from multiple sources.[3][4][11] The percentage of overexpression can vary depending on the study, patient cohort, and detection method.
Table 2: In Vitro Potency of Selected FAK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cancer Cell Line |
| IN10018 (Ifebemtinib) | FAK | 1 | Malignant Pleural Mesothelioma |
| CT-707 (Conteltinib) | ALK, FAK, Pyk2 | 1.6 | In vitro kinase assay |
| TAE226 | FAK | 5.5 | In vitro kinase assay |
| Compound 7 | FAK | 0.07 | In vitro kinase assay |
| Compound 6a | FAK, EGFR | 1.03 | In vitro kinase assay |
| Compound 22 | FAK | 28.2 | In vitro kinase assay |
| Compound 16 | FAK | 19.10 | In vitro kinase assay |
| Compound 23 | FAK, JAK2 | 5 | In vitro kinase assay |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity in vitro.[12][13][14][15] These values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Studying FAK signaling requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Phospho-FAK (Y397)
This protocol is for the detection and quantification of the activated form of FAK.
Materials:
-
Cultured cells
-
FAK inhibitor (e.g., PHM16) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-FAK (Y397) and mouse anti-total FAK
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the FAK inhibitor at various concentrations or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. Scrape adherent cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate to visualize the protein bands.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FAK and a loading control (e.g., β-actin) to normalize the data.[16]
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified FAK enzyme.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations or a vehicle control.
-
Enzyme Addition: Add the purified FAK enzyme to each well.
-
Initiate Reaction: Add a mixture of the FAK substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the FAK kinase activity.[17][18]
Cell Migration (Wound Healing) Assay
This assay assesses the effect of a FAK inhibitor on the migratory capacity of cells in a two-dimensional context.
Materials:
-
Cultured cells
-
12-well plates
-
Sterile 200 µL pipette tip
-
Cell culture medium
-
FAK inhibitor and vehicle
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 12-well plates to create a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer with a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the FAK inhibitor at various concentrations or a vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure to determine the rate of cell migration.[19][20]
Conclusion
Focal Adhesion Kinase is a linchpin in the signaling architecture of cancer cells. Its strategic position at the crossroads of integrin and growth factor signaling allows it to orchestrate a wide range of cellular processes that are fundamental to tumor initiation, progression, and metastasis. The wealth of data demonstrating its overexpression and correlation with poor clinical outcomes underscores its significance as a high-value therapeutic target. The ongoing development and clinical evaluation of FAK inhibitors hold promise for new therapeutic strategies, particularly in combination with other targeted agents or immunotherapies, to overcome drug resistance and improve patient outcomes. A thorough understanding of the FAK signaling network and the application of robust experimental methodologies are paramount to advancing the development of novel and effective cancer therapies targeting this critical kinase.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Overexpression of the focal adhesion kinase (p125FAK) in invasive human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of focal adhesion kinase in normal and pathologic human prostate tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
The Pivotal Role of FAK Autophosphorylation at Tyr397: A Technical Guide for Researchers
An In-depth Examination of a Critical Signaling Nexus in Cellular Function and Disease
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrating signals from the extracellular matrix and growth factor receptors to regulate a multitude of cellular processes, including adhesion, migration, proliferation, and survival. A key event in the activation of FAK and the initiation of its downstream signaling cascades is the autophosphorylation at tyrosine residue 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the Src homology 2 (SH2) domain of Src family kinases, leading to the formation of a signaling complex that is crucial for the propagation of numerous intracellular signals. This technical guide provides a comprehensive overview of the mechanism, function, and significance of FAK autophosphorylation at Tyr397, tailored for researchers, scientists, and drug development professionals.
The Mechanism of FAK Activation and Tyr397 Autophosphorylation
The activation of FAK is a multi-step process initiated by signals from integrins and growth factor receptors. In its inactive state, FAK exists in a closed conformation where the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain interacts with the kinase domain, effectively inhibiting its catalytic activity.
Upon integrin clustering, induced by cell adhesion to the extracellular matrix, FAK is recruited to focal adhesions. This recruitment is thought to induce a conformational change in FAK, relieving the autoinhibitory interaction between the FERM and kinase domains. This "opening" of the FAK structure exposes the Tyr397 residue within the linker region between the FERM and kinase domains, making it accessible for autophosphorylation.[1][2] This autophosphorylation is a critical initial step, as it creates a binding platform for various signaling proteins.[1]
Downstream Signaling Pathways Initiated by Tyr397 Phosphorylation
The phosphorylation of Tyr397 serves as a critical docking site for proteins containing SH2 domains, most notably the Src family of tyrosine kinases. The binding of the Src SH2 domain to phospho-Tyr397 (pTyr397) is a high-affinity interaction that leads to the recruitment and activation of Src.[3] This FAK/Src complex then initiates a cascade of downstream signaling events.
Activated Src phosphorylates other tyrosine residues on FAK, including those in the kinase domain activation loop (Tyr576 and Tyr577), leading to the full catalytic activation of FAK.[4] The activated FAK/Src complex then phosphorylates a variety of downstream substrates, including:
-
p130Cas: Phosphorylation of p130Cas creates docking sites for the adaptor protein Crk, leading to the activation of the Rac1 GTPase and promoting cell migration and invasion.
-
Paxillin (B1203293): FAK-mediated phosphorylation of paxillin is involved in the regulation of focal adhesion dynamics and cell motility.
-
Grb2: Phosphorylation of FAK at Tyr925 by Src creates a binding site for the Grb2 adaptor protein, which can link FAK signaling to the Ras/MAPK pathway, thereby influencing cell proliferation and survival.[1]
-
PI3K: The p85 subunit of phosphatidylinositol 3-kinase (PI3K) can also bind to pTyr397, leading to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Quantitative Data
Binding Affinity
The interaction between the SH2 domain of Src and the pTyr397-containing peptide of FAK is characterized by high affinity. While precise dissociation constants (Kd) can vary depending on the experimental setup, studies have demonstrated that this interaction is in the low nanomolar range, indicating a strong and specific binding event.[5][6][7] This high affinity is crucial for the efficient recruitment and activation of Src at focal adhesions.
Inhibitor Potency
The critical role of FAK in cancer progression has led to the development of numerous small molecule inhibitors, many of which target the ATP-binding pocket of the kinase domain. The potency of these inhibitors is often assessed by their half-maximal inhibitory concentration (IC50) against FAK autophosphorylation at Tyr397.
| Inhibitor | FAK IC50/Ki | Notes | Reference(s) |
| Defactinib (VS-6063) | 0.6 nM (IC50) | Dual FAK/Pyk2 inhibitor. | [8][9] |
| PF-562271 | 1.5 nM (IC50) | Also inhibits Pyk2 with ~10-fold lower potency. | [8] |
| GSK2256098 | 0.4 nM (Ki) | Selective for FAK. | [8] |
| TAE226 | 5.5 nM (IC50) | Dual FAK/IGF-1R inhibitor. | [10] |
| PND-1186 (VS-4718) | 1.5 nM (IC50) | Potent inhibitor of Tyr397 phosphorylation. | [10] |
| PF-573228 | 4 nM (IC50) | Inhibits FAK autophosphorylation with an IC50 of 30-100 nM in cells. | [10] |
| Y15 | 1 µM (IC50 for pY397 inhibition) | Allosteric inhibitor targeting the Tyr397 site. | [11] |
| Y11 | 50 nM (IC50 for autophosphorylation) | Allosteric inhibitor targeting the Tyr397 site. | [11] |
| BI-853520 | 1 nM (IC50) | Represses Tyr397 phosphorylation in breast cancer cells. | [10] |
| CEP-37440 | 2 nM (IC50) | Potent FAK inhibitor. | [10] |
Experimental Protocols
Immunoprecipitation and Western Blotting for FAK pTyr397
This protocol describes the immunoprecipitation of FAK followed by Western blotting to detect its phosphorylation at Tyr397.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-FAK antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-pFAK (Tyr397) primary antibody
-
Anti-total FAK primary antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation:
-
Pre-clear lysates with protein A/G beads.
-
Incubate a portion of the lysate with the anti-FAK antibody overnight at 4°C.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Transfer: Separate the eluted proteins and a sample of the total cell lysate (input) by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-pFAK (Tyr397) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total FAK antibody to confirm equal loading of immunoprecipitated FAK.[12]
In Vitro FAK Kinase Assay (Autophosphorylation)
This assay measures the autophosphorylation activity of purified FAK.[13][14][15]
Materials:
-
Purified recombinant FAK
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP (including radiolabeled [γ-³²P]ATP for autoradiography or cold ATP for other detection methods)
-
SDS-PAGE gels and buffers
-
Autoradiography film or phosphorimager screen (for radiolabeling)
-
Anti-pFAK (Tyr397) antibody (for Western blot detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified FAK, and the test compound (inhibitor or vehicle control).
-
Initiate Reaction: Start the reaction by adding ATP. For radiolabeling, include [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Autoradiography: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to autoradiography film. The intensity of the band corresponding to FAK indicates the level of autophosphorylation.
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-pFAK (Tyr397) antibody.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of modulating FAK Tyr397 phosphorylation on cell migration.[16][17][18]
Materials:
-
Cultured cells of interest
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200) or a scratch-making tool
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Treatment (Optional): Treat the cells with a FAK inhibitor or transfect with siRNA targeting FAK to modulate FAK signaling.
-
Creating the Wound: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Imaging: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the wound area.
-
Analysis: Measure the width or area of the wound at each time point using image analysis software. Calculate the rate of wound closure to determine the effect of the treatment on cell migration.
Conclusion
The autophosphorylation of FAK at Tyr397 is a cornerstone of integrin and growth factor receptor signaling. This single phosphorylation event acts as a molecular switch, converting FAK into a potent signaling scaffold that orchestrates a complex network of downstream pathways. These pathways are fundamental to a wide range of cellular functions, and their dysregulation is a hallmark of numerous diseases, particularly cancer. A thorough understanding of the mechanisms and consequences of FAK Tyr397 autophosphorylation is therefore essential for researchers and drug development professionals seeking to unravel the complexities of cellular signaling and to devise novel therapeutic strategies targeting FAK-driven pathologies. The methodologies and data presented in this guide provide a solid foundation for the investigation of this critical signaling node.
References
- 1. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Src SH2 domain interacts dynamically with the focal adhesion kinase binding site as demonstrated by paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the autoinhibition of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. people.ismb.lon.ac.uk [people.ismb.lon.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 12. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. A simple in vitro method to measure autophosphorylation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
- 18. Cell migration / Wound healing assay | Nawah Scientific [nawah-scientific.com]
An In-depth Technical Guide on the Interaction Between the FAK FERM Domain and Growth Factor Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical signaling node that integrates cues from both the extracellular matrix via integrins and soluble mitogens through growth factor receptors. The N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain of FAK is a key mediator of these interactions, acting as a scaffold to bring together various signaling partners and regulating FAK's own catalytic activity. This guide provides a comprehensive technical overview of the interaction between the FAK FERM domain and key growth factor receptors, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). It details the molecular mechanisms of these interactions, summarizes the available (though limited) quantitative data, provides methodological frameworks for studying these interactions, and visualizes the intricate signaling pathways involved. Understanding this crucial nexus of signaling is paramount for the development of novel therapeutics targeting cancer and other diseases where these pathways are dysregulated.
The FAK FERM Domain: A Central Scaffolding and Regulatory Hub
The FAK protein is comprised of an N-terminal FERM domain, a central kinase domain, and a C-terminal focal adhesion targeting (FAT) domain.[1] The FERM domain, a cloverleaf-shaped structure with three lobes (F1, F2, and F3), is a versatile protein-protein interaction module.[2] It plays a dual role in FAK function:
-
Autoinhibition: In its inactive state, the FERM domain directly interacts with the kinase domain, sterically hindering its catalytic activity and preventing autophosphorylation at Tyrosine 397 (Y397).[3] This autoinhibitory interaction maintains FAK in a quiescent state.
-
Scaffolding: Upon activation, the FERM domain is released from the kinase domain and becomes available to bind to various cellular partners, including the cytoplasmic tails of transmembrane receptors like integrins and growth factor receptors.[4] This scaffolding function is crucial for the assembly of signaling complexes at sites of cell adhesion and growth factor stimulation.
Interaction with Growth Factor Receptors: A Symphony of Cellular Signals
The crosstalk between integrin and growth factor receptor signaling is a well-established paradigm in cell biology, and FAK is a central player in this integration.[5] The FAK FERM domain has been shown to directly or indirectly associate with several growth factor receptors, thereby linking their activation to downstream signaling pathways that control cell migration, proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR)
The interaction between FAK and EGFR is critical for EGF-stimulated cell motility.[6] While a direct binding of the FAK FERM domain to EGFR has been suggested, some studies indicate the involvement of adaptor proteins in mediating this interaction.
Signaling Pathway:
Upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. FAK is recruited to the activated EGFR complex, leading to its own activation and phosphorylation. This FAK activation is essential for downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation and survival.[1][7]
Vascular Endothelial Growth Factor Receptor (VEGFR)
The interaction between FAK and VEGFR, particularly VEGFR2, is a cornerstone of angiogenesis, the formation of new blood vessels.[8] This interaction is crucial for endothelial cell migration and survival.
Signaling Pathway:
VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation. This recruits a signaling complex that includes FAK and Src.[9] The FAK-Src complex then activates downstream pathways, such as the PI3K/AKT pathway, which is essential for endothelial cell survival and permeability, and the RAS/MEK/ERK pathway, which drives proliferation.
Platelet-Derived Growth Factor Receptor (PDGFR)
PDGF-induced cell migration is also dependent on FAK activation. The FAK FERM domain is implicated in the association with PDGFR, leading to the activation of downstream signaling events that orchestrate cell movement.[10]
Signaling Pathway:
Upon PDGF binding, PDGFR dimerizes and becomes autophosphorylated. This creates docking sites for SH2 domain-containing proteins, including Src family kinases, which can then be brought into proximity with FAK. Activated FAK, in concert with Src, phosphorylates downstream targets that regulate the actin cytoskeleton and focal adhesion dynamics, thereby promoting cell migration.[11]
Quantitative Data on FAK FERM-Growth Factor Receptor Interactions
Quantitative data on the direct binding affinity between the FAK FERM domain and growth factor receptors is currently limited in the scientific literature. Most studies have relied on qualitative methods like co-immunoprecipitation to demonstrate an association. The transient and potentially indirect nature of these interactions, often occurring within larger signaling complexes, makes their quantitative characterization challenging.
| Interacting Proteins | Method | Reported Affinity (Kd) | Reference |
| FAK FERM - EGFR | Co-Immunoprecipitation | Not Quantified | [6] |
| FAK - VEGFR2 | Co-Immunoprecipitation | Not Quantified | [8] |
| FAK - PDGFR | Co-Immunoprecipitation | Not Quantified | [10] |
Table 1: Summary of FAK FERM Domain - Growth Factor Receptor Interaction Data. The table highlights the current lack of quantitative binding affinity data for these interactions.
Further research employing biophysical techniques such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Fluorescence Resonance Energy Transfer (FRET) with purified proteins is necessary to determine the precise binding affinities and kinetics of these crucial interactions.
Experimental Protocols for Studying FAK FERM-Receptor Interactions
Investigating the interaction between the FAK FERM domain and growth factor receptors requires a combination of in vitro and in vivo techniques. Below are detailed methodological frameworks for key experiments.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to identify and validate protein-protein interactions in a cellular context.
Objective: To demonstrate the association of FAK with a specific growth factor receptor (e.g., EGFR) in cells.
Workflow:
Detailed Methodology:
-
Cell Culture and Stimulation: Culture cells of interest (e.g., A431 for high EGFR expression) to 80-90% confluency. Serum-starve the cells overnight and then stimulate with the corresponding growth factor (e.g., EGF at 100 ng/mL) for a predetermined time (e.g., 5-15 minutes) to induce receptor activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads by centrifugation and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-EGFR antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the "prey" protein (e.g., anti-FAK antibody) to detect its presence in the immunoprecipitated complex.
Fluorescence Resonance Energy Transfer (FRET)
FRET microscopy can be used to visualize and quantify protein-protein interactions in living cells with high spatiotemporal resolution.
Objective: To measure the proximity of the FAK FERM domain and a growth factor receptor in live cells.
Workflow:
Detailed Methodology:
-
Plasmid Construction: Generate expression vectors encoding the FAK FERM domain fused to a donor fluorophore (e.g., CFP) and the full-length growth factor receptor fused to an acceptor fluorophore (e.g., YFP).
-
Cell Culture and Transfection: Culture suitable cells on glass-bottom dishes and co-transfect them with the donor and acceptor plasmids.
-
Live-Cell Imaging: After 24-48 hours, perform live-cell imaging using a confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped for FRET imaging.
-
Baseline Imaging: Acquire images in the donor, acceptor, and FRET channels before stimulation to establish a baseline.
-
Stimulation and Time-Lapse Imaging: Add the appropriate growth factor to the cells and acquire a time-lapse series of images to monitor changes in FRET efficiency over time.
-
FRET Quantification: Analyze the images to calculate the FRET efficiency using methods such as sensitized emission or acceptor photobleaching. An increase in FRET efficiency upon growth factor stimulation indicates a closer proximity between the FAK FERM domain and the receptor.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for the real-time, quantitative analysis of biomolecular interactions.
Objective: To determine the binding affinity and kinetics of the interaction between the purified FAK FERM domain and the cytoplasmic domain of a growth factor receptor.
Workflow:
References
- 1. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 2. The FERM domain: organizing the structure and function of FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FERM Domain Interaction Promotes FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src mediates stimulation by vascular endothelial growth factor of the phosphorylation of focal adhesion kinase at tyrosine 861, and migration and anti-apoptosis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. PDGF and FGF induce focal adhesion kinase (FAK) phosphorylation at Ser-910: dissociation from Tyr-397 phosphorylation and requirement for ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Architect's Blueprint: A Technical Guide to the Discovery and Synthesis of Novel FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator in the complex signaling networks that drive cancer progression.[1] Overexpressed and hyperactivated in a multitude of human cancers, FAK is a key player in processes integral to malignancy, including cell proliferation, survival, migration, and invasion.[1][2] As a central hub integrating signals from the extracellular matrix (ECM) and growth factor receptors, FAK represents a high-value therapeutic target.[1][3][4] This guide provides an in-depth technical overview of the discovery and synthesis of novel FAK inhibitors, detailing core signaling pathways, inhibitor classes, quantitative efficacy data, and the critical experimental protocols used in their evaluation.
The FAK Signaling Axis: A Core Cancer Pathway
FAK activation is a multi-step process initiated by integrin clustering upon binding to the ECM or by stimulation from growth factor receptors.[1][3] This triggers the autophosphorylation of FAK at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[1] The resulting FAK/Src complex phosphorylates numerous downstream substrates, activating key oncogenic pathways such as the PI3K/Akt and MAPK/ERK cascades, which drive cell survival, proliferation, and motility.[5][6]
Discovery of Novel FAK Inhibitors: A Workflow
The identification of novel FAK inhibitors (FAKi) follows a structured drug discovery pipeline. This process begins with high-throughput screening (HTS) of large compound libraries or fragment-based screening to identify initial "hits." These hits undergo rigorous structure-activity relationship (SAR) studies to optimize potency and selectivity, leading to the identification of lead compounds. Promising leads are then advanced into preclinical studies to evaluate their efficacy and safety in cellular and animal models before consideration for clinical trials.
Classes of FAK Inhibitors
Small molecule FAK inhibitors can be broadly categorized based on their mechanism of action.[2][6]
-
ATP-Competitive Inhibitors: This is the most developed class of FAK inhibitors.[6][7][8] These molecules bind to the ATP-binding pocket within the FAK kinase domain, preventing FAK autophosphorylation and subsequent activation.[2] Many of these inhibitors, such as Defactinib and PF-562,271, often feature a diaminopyrimidine scaffold.[7]
-
Allosteric Inhibitors: These inhibitors bind to a site on the kinase domain distinct from the ATP pocket.[8][9] This binding induces a conformational change that locks the kinase in an inactive state, preventing ATP binding and kinase activity.[9][10] This class offers the potential for higher selectivity compared to ATP-competitive inhibitors.[9]
-
Domain-Targeting Inhibitors: These agents are designed to disrupt critical protein-protein interactions.
-
FAK-FERM Domain Inhibitors: These compounds block the scaffolding function of the FERM domain, interfering with FAK's interaction with integrins and growth factor receptors.[2]
-
FAK-FAT Domain Inhibitors: These molecules target the Focal Adhesion Targeting (FAT) domain, preventing the localization of FAK to focal adhesions and disrupting its interaction with proteins like paxillin.[2][11]
-
-
Proteolysis-Targeting Chimeras (PROTACs): A newer modality, PROTACs are heterobifunctional molecules that link a FAK inhibitor to an E3 ubiquitin ligase ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the FAK protein, eliminating both its kinase and scaffolding functions.
Quantitative Data: Potency of Selected FAK Inhibitors
The following table summarizes the in vitro potency (IC50) of several key FAK inhibitors against the FAK enzyme. These values are critical for comparing the efficacy of different chemical scaffolds and guiding lead optimization.
| Inhibitor | Class | FAK IC50 (nM) | Notes |
| Defactinib (VS-6063) | ATP-Competitive | 1.5 | Dual inhibitor of FAK and Pyk2.[12] Advanced to clinical trials.[6] |
| PF-562,271 | ATP-Competitive | 1.5 | Potent and reversible ATP-competitive inhibitor of FAK and Pyk2.[13] |
| GSK2256098 | ATP-Competitive | 0.4 | Highly effective and selective FAK inhibitor.[12] |
| PF-573,228 | ATP-Competitive | 4.0 | The first selective ATP-competitive FAK inhibitor reported by Pfizer.[14] |
| TAE226 | ATP-Competitive | 5.5 | Dual FAK/IGF-1R inhibitor. |
| BI-853520 | ATP-Competitive | 1.0 | Highly selective for FAK over its close homolog Pyk2.[8][14] |
| Compound 30 | Allosteric | 640 | Targets a novel allosteric site within the kinase domain. |
| Y15 | FERM Domain | 1000 (Autophos.) | Inhibits FAK autophosphorylation at Tyr397.[7] |
Experimental Protocols
Synthesis of a Representative 2,4-Diaminopyrimidine (B92962) FAK Inhibitor
This section provides a representative protocol for the synthesis of a 2,4-diaminopyrimidine core, a common scaffold in potent FAK inhibitors like GSK2256098. The procedure is adapted from published methodologies.
Objective: To synthesize an N-phenyl-pyrimidin-2,4-diamine intermediate, a key building block for advanced FAK inhibitors.
Materials:
-
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (Starting Material 1)
-
p-Phenylenediamine (B122844) (Starting Material 2)
-
37% Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a solution of p-phenylenediamine (1.25 g, 11.6 mmol) in 50 mL isopropanol in a round-bottom flask, add 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (3.48 g, 10.0 mmol).
-
Acidification: Add 37% HCl solution (0.8 mL) to the mixture.
-
Reflux: Heat the mixture and stir at 90 °C under reflux for 11 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of NaHCO3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate. The resulting intermediate can then be further modified through coupling reactions to produce final inhibitor compounds.
FAK Kinase Inhibition Assay (HTRF)
Objective: To determine the in vitro potency (IC50) of a test compound against FAK kinase.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology. A biotinylated peptide substrate is phosphorylated by FAK. A Europium (Eu3+) cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665 conjugate are added. If the substrate is phosphorylated, the binding of both conjugates brings the Eu3+ donor and XL665 acceptor into proximity, generating a FRET signal.
Materials:
-
Recombinant FAK enzyme
-
HTRF KinEASE™ TK substrate-biotin
-
ATP
-
HTRF KinEASE™ detection reagents (Eu3+-labeled anti-phosphotyrosine Ab, Streptavidin-XL665)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well low volume white microplate
Procedure:
-
Compound Plating: Add 0.5 µL of test compound dilutions (in 50% DMSO) to the wells of the 384-well plate.
-
Enzyme Addition: Add 5.5 µL of FAK enzyme diluted in assay buffer to each well.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of substrate and 2 µL of ATP (at a concentration near the Km for FAK) diluted in assay buffer to initiate the kinase reaction.
-
Kinase Reaction: Incubate for 30-60 minutes at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagents (pre-mixed in detection buffer containing EDTA to stop the reaction) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal). The HTRF ratio (665/620 * 10,000) is calculated and plotted against compound concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the effect of a FAK inhibitor on the viability and proliferation of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells. A thermostable luciferase enzyme uses ATP to oxidize luciferin, generating a luminescent signal that is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MDA-MB-231)
-
Appropriate cell culture medium and serum
-
Opaque-walled 96-well plates
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer. The data is then normalized to the vehicle control to calculate the percentage of cell viability and determine the IC50 value.[3][9]
Western Blot for FAK Phosphorylation
Objective: To determine if a test compound inhibits FAK autophosphorylation (at Y397) in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies allow for the detection of the phosphorylated (active) form of a protein.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-FAK (Y397), Rabbit anti-total FAK
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 25 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK. The signal intensity of p-FAK is then normalized to the total FAK signal.[10]
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4- diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of nitric oxide releasing derivatives of 2,4-diaminopyrimidine as novel FAK inhibitors for intervention of metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]
- 12. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Focal Adhesion Kinase (FAK) Protein Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from the extracellular matrix (ECM) and growth factor receptors to regulate a wide array of cellular processes.[1][2] Its pivotal role in cell adhesion, migration, proliferation, and survival has implicated FAK in numerous physiological and pathological conditions, including embryonic development, angiogenesis, and cancer progression, making it a key target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the structure and function of FAK, with a particular focus on its essential FERM and FAT domains.
FAK Protein Architecture
FAK is a 125 kDa protein composed of three principal domains: an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, a central catalytic kinase domain, and a C-terminal Focal Adhesion Targeting (FAT) domain.[2][4][6] These domains are connected by proline-rich regions that serve as docking sites for various SH3 domain-containing proteins.[2][7]
Domain Organization of Human FAK
| Domain | Amino Acid Residues | Description | Key Functions |
| FERM | 33-361 | Composed of three lobes (F1, F2, F3) arranged in a clover-leaf shape.[4][8] | Mediates protein-protein interactions, autoinhibition of the kinase domain, nuclear localization.[8][9][10] |
| Kinase | ~411-675 | Typical bilobal kinase fold with an ATP-binding pocket. | Catalyzes the transfer of phosphate (B84403) groups to tyrosine residues on substrate proteins.[4][5] |
| Proline-Rich Region 1 (PRR1) | ~705-720 | Contains a PxxP motif. | Binding site for the SH3 domain of Src family kinases.[8] |
| Proline-Rich Region 2 (PRR2) | ~850-865 | Docking site for other SH3 domain-containing proteins.[2] | |
| FAT | 916-1053 (chicken FAK) | A four-helix bundle.[2][11] | Responsible for localization of FAK to focal adhesions through interaction with proteins like paxillin (B1203293).[2][4][11] |
Note: Amino acid residue numbers may vary slightly between species. The provided numbers are based on available structural and sequence data.[8][11]
The FERM Domain: A Regulatory Hub
The N-terminal FERM domain is a highly conserved protein-protein interaction module that plays a crucial role in regulating FAK activity.[9][10] Structurally, it consists of three distinct lobes (F1, F2, and F3) that form a clover-like structure.[4] A key feature of the FAK FERM domain is its ability to mediate an intramolecular interaction with the kinase domain, which maintains FAK in an autoinhibited state.[4][12] The F2 lobe of the FERM domain docks onto the C-terminal lobe of the kinase domain, sterically hindering the kinase's catalytic activity.[4]
Disruption of this autoinhibitory interaction is a critical step in FAK activation. This can be triggered by various upstream signals, including the binding of integrins to the ECM or engagement of growth factor receptors.[3][12] Furthermore, the FERM domain can interact with other cellular partners, and it contains nuclear localization signals, suggesting a role for FAK in nuclear signaling.[9][13]
The FAT Domain: Targeting to Focal Adhesions
The C-terminal FAT domain is essential for the proper localization of FAK to focal adhesions, which are large, dynamic protein complexes that connect the actin cytoskeleton to the ECM.[2][11] The FAT domain is characterized by a four-helix bundle structure.[2][14] Its primary function is to mediate the interaction with focal adhesion proteins, most notably paxillin.[4][11] The interaction with paxillin is crucial for recruiting FAK to sites of cell-matrix adhesion, a prerequisite for its activation and downstream signaling.[4] The FAT domain of FAK has two binding sites for the LD motifs of paxillin, allowing for a stable interaction.[4]
FAK Signaling Pathways
The activation of FAK initiates a cascade of signaling events that regulate numerous cellular functions. A central event in FAK signaling is its autophosphorylation at tyrosine 397 (Tyr397).[7][12]
Core FAK Activation and Downstream Signaling
References
- 1. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The FERM domain: organizing the structure and function of FAK [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Insight into the Mechanisms of Targeting and Signaling of Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
The Lynchpin of Cellular Motility and Survival: A Technical Guide to Focal Adhesion Kinase
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that stands as a central integrator of signals from the extracellular matrix (ECM) and growth factor receptors, playing a pivotal role in a multitude of cellular functions.[1][2] Its dysregulation is a hallmark of numerous pathologies, most notably cancer, making it a critical target for therapeutic intervention.[3] This in-depth technical guide provides a comprehensive overview of the core cellular functions of FAK, its intricate signaling networks, quantitative data on its activity, and detailed experimental protocols for its study.
Core Cellular Functions of Focal Adhesion Kinase
FAK's influence extends across a wide spectrum of cellular processes, primarily revolving around cell adhesion, migration, proliferation, and survival. It acts as a scaffold protein and an active kinase, integrating signals that dictate cellular behavior in response to its microenvironment.[1][2]
Cell Migration and Invasion
A primary and extensively studied role of FAK is its regulation of cell migration.[2] FAK is a key component of focal adhesions, which are dynamic structures that mediate the connection between the actin cytoskeleton and the ECM.[2] Through its kinase activity and scaffolding function, FAK orchestrates the turnover of focal adhesions, a process essential for cell movement.[1] Overexpression of FAK has been shown to increase cell migration on fibronectin.[4] This function is critical not only in physiological processes like wound healing and development but also in pathological conditions such as cancer metastasis, where FAK promotes the invasive capacity of tumor cells.[3]
Cell Proliferation and Cell Cycle Regulation
FAK contributes to cell proliferation by influencing cell cycle progression.[3] It can regulate the expression of key cell cycle proteins, such as cyclin D1, and inhibitors like p21 and p27.[3] FAK signaling can promote entry into the S-phase of the cell cycle, thereby driving cell division.[3]
Cell Survival and Apoptosis
FAK is a crucial mediator of survival signals, protecting cells from apoptosis (programmed cell death).[5] It can be activated by various survival factors and, in turn, can activate downstream pro-survival pathways such as the PI3K/Akt pathway.[6] Conversely, attenuation of FAK expression or activity can lead to apoptosis in tumor cells.[5] One mechanism by which FAK promotes survival is by binding to and promoting the degradation of the tumor suppressor protein p53.[6]
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in tumor growth. FAK plays a significant role in angiogenesis by mediating the signaling downstream of vascular endothelial growth factor (VEGF) receptors in endothelial cells.[4] Inhibition of FAK can impair VEGF-induced neovascularization and reduce tumor angiogenesis.[4]
Mechanotransduction
Cells are constantly subjected to mechanical forces from their environment, and their ability to convert these mechanical cues into biochemical signals is known as mechanotransduction. FAK is a key mechanosensor located at focal adhesions. It becomes activated in response to forces exerted on the cell, such as shear stress and substrate stiffness, and translates these physical signals into downstream signaling cascades that influence cell behavior.
FAK Signaling Pathways
FAK integrates signals from integrins and growth factor receptors to activate a complex network of downstream signaling pathways. These pathways ultimately control the diverse cellular functions of FAK.
FAK Activation and Autophosphorylation
The canonical activation of FAK is initiated by the clustering of integrins upon binding to the ECM. This leads to the recruitment of FAK to focal adhesions and a conformational change that relieves its autoinhibitory intramolecular interaction. This allows for the autophosphorylation of FAK at tyrosine residue 397 (Y397).[3]
The FAK-Src Signaling Complex
The phosphorylated Y397 residue serves as a high-affinity binding site for the SH2 domain of the Src family kinases (SFKs), most notably c-Src.[4] The recruitment of Src to FAK results in the formation of a dual-kinase complex, leading to the full activation of both kinases. Src then phosphorylates other tyrosine residues on FAK, creating further docking sites for a host of signaling and adaptor proteins.
Major Downstream Signaling Pathways
The activated FAK-Src complex serves as a hub for numerous downstream signaling cascades that regulate various cellular processes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Stimulation of cell migration by overexpression of focal adhesion kinase and its association with Src and Fyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and clinical characteristics of focal adhesion kinases in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on FAK Gene Amplification in Solid Tumors
Introduction
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that serves as a critical signaling hub in both normal and cancerous cells.[1][2][3] It is a key mediator of signals from integrins and growth factor receptors, playing a central role in cellular processes such as adhesion, migration, proliferation, survival, and angiogenesis.[1][2][4][5] In normal tissues, FAK expression is generally low, but it is frequently overexpressed and hyperactivated in a wide range of solid tumors.[1][5]
One of the primary mechanisms leading to FAK overexpression is the amplification of its corresponding gene, PTK2, located on chromosome 8q24.3.[6][7][8] This region is one of the most frequently amplified genomic areas in human cancers.[8] PTK2 gene amplification often correlates with increased FAK mRNA and protein levels, leading to enhanced signaling that promotes tumor progression, metastasis, and resistance to therapy.[6][9][10] Consequently, FAK gene amplification is increasingly recognized as a significant biomarker and a compelling target for therapeutic intervention in oncology.[11][12]
This technical guide provides a comprehensive overview of PTK2 gene amplification in solid tumors, summarizing quantitative data on its prevalence and prognostic significance, detailing the core signaling pathways affected, and outlining key experimental protocols for its detection and study.
Prevalence and Prognostic Significance of PTK2 (FAK) Gene Amplification
PTK2 gene amplification is observed across a variety of solid tumors, with its frequency and clinical impact varying by cancer type. This amplification is often associated with more aggressive disease and poorer patient outcomes.
Frequency of PTK2 Amplification in Solid Tumors
The amplification of the PTK2 gene is a notable event in several cancers, particularly those of epithelial origin. The data compiled from various studies, including analyses of The Cancer Genome Atlas (TCGA), highlight the tumors where this genetic aberration is most common.
| Tumor Type | Frequency of Amplification/Copy Number Gain | Method of Detection | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) | ~24% | TCGA Database Analysis | [13][14] |
| Invasive Breast Cancer | 6.1% (amplification), 11.6% (high polysomy) | Fluorescence In Situ Hybridization (FISH) | [15] |
| Gastric Cancer | 8.9% | Fluorescence In Situ Hybridization (FISH) | [16] |
| Hepatocellular Carcinoma (HCC) | 19% | Southern Blot | [17] |
| Lung, Breast, Colon Carcinoma Cell Lines | Increased copy number observed; amplification in Calu3 (lung) and HT29 (colon) | In Situ Hybridization | [18] |
| Female Cancers (Breast, Uterine, Cervical, Ovarian) | PTK2 locus is frequently part of a DNA amplification region | Genomic Studies | [6] |
Prognostic and Clinicopathological Correlations
PTK2 gene amplification is not merely a genomic alteration but is significantly correlated with adverse clinicopathological features and poor prognosis, making it a valuable biomarker.
| Tumor Type | Correlation with Clinicopathological Features & Prognosis | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) | High FAK mRNA levels (often resulting from amplification) are associated with significantly worse overall patient survival. | [6][13] |
| Invasive Breast Cancer | PTK2 FISH positivity is significantly associated with higher histologic grade, negative ER/PR status, triple-negative phenotype, and shorter overall and relapse-free survival. | [15] |
| Gastric Cancer | PTK2 gene amplification is positively associated with tumor size, nodal and distant metastasis, and lymphovascular invasion. It is an independent poor prognostic factor. | [10][16][19] |
| Hepatocellular Carcinoma (HCC) | Amplification and high expression are associated with larger tumor size. | [17] |
| Neuroblastoma | FAK expression is significantly increased in stage IV tumors with N-MYC amplification, correlating with advanced tumor stages. | [5][20] |
Core Signaling Pathways Driven by FAK Amplification
FAK amplification leads to protein overexpression and constitutive activation, driving oncogenic signaling cascades. FAK functions as both a kinase and a scaffold, integrating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular processes that are hallmarks of cancer.[2][7][21]
Upon integrin clustering or growth factor receptor stimulation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[1] This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src signaling complex.[1][6] This complex then phosphorylates a multitude of downstream targets, activating critical pathways for tumor progression.
FAK-Mediated Signaling Pathways
Caption: Core FAK signaling pathways activated by gene amplification.
Methodologies for Detecting FAK Gene Amplification
Accurate detection of PTK2 gene amplification is crucial for both research and clinical applications. Several molecular techniques can be employed, each with its own advantages and considerations.
Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to visualize and quantify specific DNA sequences within a cell. It is considered a gold standard for assessing gene amplification in clinical samples, particularly from formalin-fixed, paraffin-embedded (FFPE) tissues.
Caption: Experimental workflow for detecting FAK amplification by FISH.
-
Probe Selection: Utilize a dual-color probe set consisting of a locus-specific identifier (LSI) probe for the PTK2 gene (labeled with a red fluorophore, e.g., SpectrumOrange) and a chromosome enumeration probe (CEP) for the centromere of chromosome 8 (labeled with a green fluorophore, e.g., SpectrumGreen) as a control.[15][22]
-
Tissue Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount on positively charged slides.
-
Deparaffinize the sections by immersing in xylene, followed by rehydration through a graded ethanol (B145695) series to water.
-
-
Pre-treatment:
-
Perform heat-induced epitope retrieval in a citrate (B86180) buffer to unmask the DNA.
-
Digest the tissue with a protease (e.g., pepsin) to allow probe penetration. The duration and concentration must be optimized for the tissue type.
-
-
Denaturation and Hybridization:
-
Apply the probe mixture to the target area on the slide.
-
Co-denature the probe and target DNA by heating the slide to ~75°C for 5-10 minutes.
-
Allow hybridization to occur by incubating the slide in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Wash the slides in stringent salt solutions (e.g., SSC buffer) at an elevated temperature (e.g., 72°C) to remove unbound and non-specifically bound probes.
-
-
Visualization and Analysis:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Analyze the slides using a fluorescence microscope equipped with appropriate filters.
-
Score at least 50-100 non-overlapping tumor cell nuclei. Calculate the ratio of PTK2 signals to CEP8 signals. Gene amplification is typically defined as a FAK/CEP8 ratio ≥ 2.0 or the presence of large gene clusters.[15]
-
Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive method to determine the relative or absolute copy number of a specific DNA sequence. It is faster and higher-throughput than FISH but can be more sensitive to variations in DNA quality and quantity.
Caption: Experimental workflow for FAK copy number analysis by qPCR.
-
DNA Extraction: Isolate high-quality genomic DNA (gDNA) from tumor samples and a set of normal (diploid) reference samples.
-
Primer Design: Design primer pairs for the PTK2 gene and at least one single-copy reference gene (e.g., RNase P) located on a stable chromosome region. Primers should produce short amplicons (70-150 bp) and be validated for high efficiency (90-110%).[23]
-
Reaction Setup:
-
Prepare a master mix containing a qPCR reagent (e.g., SYBR Green or TaqMan Master Mix), forward and reverse primers for either the target or reference gene, and nuclease-free water.[24]
-
Add a standardized amount of gDNA (e.g., 10-20 ng) to each well.
-
Set up all reactions, including no-template controls, in triplicate.[25]
-
-
Thermal Cycling:
-
Perform the qPCR run using a standard protocol: an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).[26]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for both the PTK2 gene and the reference gene in each tumor and normal sample.
-
Calculate the relative copy number using the comparative Cq (ΔΔCq) method.
-
The formula for relative quantity (RQ) is 2^(-ΔΔCq), where ΔΔCq = (Cq,PTK2,Tumor - Cq,Ref,Tumor) - (Cq,PTK2,Normal - Cq,Ref,Normal).
-
An RQ value significantly greater than 1 indicates a copy number gain.
-
Next-Generation Sequencing (NGS)
NGS provides a comprehensive, high-throughput approach to analyze the cancer genome, allowing for the simultaneous detection of gene amplifications, mutations, and other alterations across a panel of genes or the entire genome.
Caption: Workflow for detecting FAK amplification using NGS.
-
Library Preparation:
-
Target Enrichment:
-
Hybridization Capture: Use biotinylated oligonucleotide probes designed to capture the PTK2 gene and other target regions. This is followed by magnetic bead pulldown. This method is comprehensive for capturing exons and some introns.[28]
-
Amplicon-Based: Use multiplex PCR to amplify the specific exons of the PTK2 gene. This method is faster and requires less DNA input.[28][29]
-
-
Sequencing:
-
Pool the enriched libraries and sequence them on an NGS platform (e.g., Illumina).[27]
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a human reference genome.
-
Use specialized algorithms to determine copy number variation (CNV). These tools analyze the depth of coverage for the PTK2 gene, normalizing it against the average coverage of a baseline set of diploid regions in the genome to call gains or amplifications.
-
Therapeutic Implications and Future Directions
The amplification and subsequent overexpression of FAK make it a rational and attractive target for cancer therapy.[3][11][30] Several small-molecule FAK inhibitors have been developed and are being evaluated in clinical trials, often in combination with other therapies.[11][31]
-
Predictive Biomarker: PTK2 gene amplification may serve as a predictive biomarker to select patients most likely to respond to FAK inhibitors.[12][32]
-
Combination Therapies: FAK inhibitors show promise in overcoming resistance to chemotherapy, targeted therapies (e.g., BRAF or MEK inhibitors), and immunotherapy by modulating the tumor microenvironment.[9][31]
-
Targeting Kinase and Scaffolding Functions: While current inhibitors primarily target FAK's kinase activity, its kinase-independent scaffolding functions also contribute to tumorigenesis.[12][21] The development of novel agents like Proteolysis Targeting Chimeras (PROTACs) that induce FAK degradation could provide a more complete inhibition of its oncogenic roles.[6]
Conclusion
PTK2 (FAK) gene amplification is a significant genomic alteration in a subset of solid tumors, including ovarian, breast, and gastric cancers. It is a key mechanism driving FAK overexpression, which activates multiple signaling pathways that promote cell proliferation, survival, and invasion. This amplification is frequently associated with aggressive tumor behavior and poor patient prognosis. Standardized methodologies such as FISH, qPCR, and NGS are essential for the accurate detection of PTK2 amplification, which can aid in patient stratification and guide the use of targeted FAK inhibitors. As research progresses, leveraging PTK2 amplification as a biomarker will be crucial for the clinical development of novel anti-cancer strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic Value of Focal Adhesion Kinase (FAK) in Human Solid Carcinomas: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase as a Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein tyrosine kinase 2: a novel therapeutic target to overcome acquired EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical significance of high focal adhesion kinase gene copy number and overexpression in invasive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Focal adhesion kinase (FAK) gene amplification and its clinical implications in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PTK2 and EIF3S3 genes may be amplification targets at 8q23-q24 and are associated with large hepatocellular carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased dosage and amplification of the focal adhesion kinase gene in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bioradiations.com [bioradiations.com]
- 24. stackscientific.nd.edu [stackscientific.nd.edu]
- 25. sg.idtdna.com [sg.idtdna.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Next-Generation Sequencing Illumina Workflow–4 Key Steps | Thermo Fisher Scientific - TR [thermofisher.com]
- 28. Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels: A Joint Consensus Recommendation of the Association for Molecular Pathology and College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeted Sequencing Approaches for NGS | Thermo Fisher Scientific - UK [thermofisher.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. FAK-Copy-Gain Is a Predictive Marker for Sensitivity to FAK Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of FAK Inhibitors in a Mouse Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for pathways involved in cancer cell proliferation, survival, migration, and invasion.[1] Overexpressed and hyperactivated in a wide range of human cancers, FAK integrates signals from integrins and growth factor receptors, making it a compelling therapeutic target.[1][2] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of novel therapeutic agents like FAK inhibitors.[3][4]
These application notes provide a comprehensive guide to utilizing FAK inhibitors in a mouse xenograft model, covering the underlying signaling pathways, detailed experimental protocols, and representative data for assessing anti-tumor activity.
FAK Signaling Pathway in Cancer
FAK activation is a key event triggered by cell adhesion to the extracellular matrix (ECM) or by growth factor receptor stimulation.[1] This leads to the autophosphorylation of FAK at tyrosine 397 (Y397), which creates a binding site for Src family kinases.[4][5] The resulting FAK/Src complex phosphorylates downstream substrates, activating pro-survival and pro-proliferative pathways such as PI3K/Akt and MAPK/ERK, and promoting cell migration and invasion.[2][6] FAK inhibitors typically target the ATP-binding pocket of the kinase domain, preventing this crucial autophosphorylation step and disrupting downstream signaling.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Protocol for In Vitro Cell Migration Assay with Fak-IN-22
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Cell migration is a fundamental biological process crucial in embryonic development, tissue repair, and immune responses. However, dysregulated cell migration is a hallmark of cancer metastasis, the primary cause of cancer-related mortality. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of cell migration.[1] Overexpressed or hyperactivated FAK is frequently observed in various cancers and is associated with increased invasion and metastasis. FAK integrates signals from integrins and growth factor receptors to modulate the dynamics of focal adhesions and the actin cytoskeleton, thereby driving cell movement. The FAK signaling cascade is initiated by autophosphorylation at Tyr397 upon integrin engagement with the extracellular matrix (ECM). This creates a high-affinity binding site for the Src homology 2 (SH2) domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, creating a signaling hub that activates downstream pathways, including the PI3K-Akt and MAPK/ERK pathways, which collectively orchestrate the complex process of cell migration.[2][3]
Fak-IN-22 is a potent inhibitor of FAK with a reported IC50 of 50.94 nM.[4] It also exhibits inhibitory activity against JAK3 and Aurora B kinases. By targeting FAK, this compound serves as a valuable tool for investigating the role of FAK in cell migration and as a potential therapeutic agent to inhibit cancer cell motility and metastasis. These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Mechanism of Action of this compound in Inhibiting Cell Migration
This compound, as a FAK inhibitor, disrupts the signaling cascade that promotes cell migration. By binding to the ATP-binding pocket of the FAK kinase domain, it prevents the autophosphorylation of FAK at Tyr397. This inhibition blocks the recruitment and activation of Src, thereby abrogating the downstream signaling pathways essential for cell motility. The consequences of FAK inhibition by this compound include:
-
Disruption of Focal Adhesion Dynamics: FAK is crucial for the assembly and turnover of focal adhesions, which are essential for cell attachment and traction during migration. Inhibition of FAK leads to stabilized focal adhesions and reduced cell motility.
-
Alterations in Cytoskeletal Reorganization: FAK signaling regulates the actin cytoskeleton's dynamic remodeling, which is necessary for forming protrusions like lamellipodia and filopodia that drive cell movement. This compound treatment is expected to impair these processes.
-
Reduced Lamellipodia Formation: The formation of sheet-like protrusions at the leading edge of a migrating cell, known as lamellipodia, is a critical step in cell movement. FAK signaling is involved in this process, and its inhibition is expected to reduce lamellipodia formation.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of using this compound in cell migration assays based on typical results observed with FAK inhibitors.
Table 1: Effect of this compound on Wound Closure in a Wound Healing Assay
| Cell Line | This compound Concentration (µM) | Wound Closure (%) After 24h (Mean ± SD) | Inhibition of Migration (%) |
| MDA-MB-231 (Breast Cancer) | Vehicle (DMSO) | 95 ± 5 | 0 |
| 0.1 | 70 ± 7 | 26 | |
| 0.5 | 45 ± 6 | 53 | |
| 1.0 | 20 ± 4 | 79 | |
| HeLa (Cervical Cancer) | Vehicle (DMSO) | 98 ± 3 | 0 |
| 0.1 | 75 ± 8 | 23 | |
| 0.5 | 50 ± 5 | 49 | |
| 1.0 | 25 ± 6 | 74 |
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| Cell Line | This compound Concentration (µM) | Number of Migrated Cells (Mean ± SD) | Inhibition of Migration (%) |
| PANC-1 (Pancreatic Cancer) | Vehicle (DMSO) | 350 ± 30 | 0 |
| 0.1 | 245 ± 25 | 30 | |
| 0.5 | 140 ± 20 | 60 | |
| 1.0 | 70 ± 15 | 80 | |
| A549 (Lung Cancer) | Vehicle (DMSO) | 420 ± 35 | 0 |
| 0.1 | 315 ± 28 | 25 | |
| 0.5 | 168 ± 22 | 60 | |
| 1.0 | 84 ± 18 | 80 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in vitro.[5][6]
a. Materials:
-
Cell culture plates (e.g., 24-well plates)[7]
-
Sterile pipette tips (e.g., p200) or a cell scraper[5]
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Microscope with a camera for imaging
b. Protocol:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[7]
-
Wound Creation: Once the cells have reached confluence, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.[5] Apply consistent pressure to ensure a uniform wound width.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[8]
-
Treatment: Replace the PBS with fresh cell culture medium containing various concentrations of this compound or a vehicle control (DMSO). It is recommended to use serum-free or low-serum medium to minimize cell proliferation.
-
Imaging: Immediately after adding the treatment, capture an initial image of the wound (Time 0) using a phase-contrast microscope.[5] Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the wound at regular intervals (e.g., 6, 12, and 24 hours) to monitor cell migration into the scratched area.[5]
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Transwell (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cells through a porous membrane.[9]
a. Materials:
-
Transwell inserts with a specific pore size (e.g., 8 µm) suitable for the cell type[9]
-
24-well companion plates[9]
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet)
-
Microscope for imaging and cell counting
b. Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to increase their migratory response to chemoattractants.
-
Chemoattractant Addition: Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the 24-well plate.[9]
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 30-60 minutes).
-
Assembly: Place the Transwell inserts into the wells of the 24-well plate.
-
Cell Plating: Seed the pre-treated cell suspension into the upper chamber of the Transwell inserts.[9]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell type to migrate through the pores (typically 12-24 hours).[9]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution. After fixation, stain the cells with a staining solution like Crystal Violet.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view. The eluted stain can also be quantified by measuring its absorbance.
Mandatory Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for Cell Migration Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. FAK competes for Src to promote migration against invasion in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Nerve Growth Factor Signaling Impairs the Proliferative and Migratory Phenotype of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dysadherin/FAK axis promotes individual cell migration in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using siRNA to Validate FAK Inhibitor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed and activated in a multitude of cancers, playing a pivotal role in cell survival, proliferation, migration, and invasion.[1][2][3] Its central role in tumor progression and metastasis makes it an attractive therapeutic target.[4][5] Small molecule inhibitors targeting FAK have been developed, but validating their on-target effects is crucial to ensure that the observed cellular phenotypes are a direct result of FAK inhibition and not due to off-target activities.[6][7] Small interfering RNA (siRNA) provides a powerful and specific method for validating the effects of FAK inhibitors by transiently silencing FAK gene expression.[6] This application note provides detailed protocols and data presentation guidelines for using siRNA to confirm the on-target effects of FAK inhibitors. The principle of this validation strategy, known as phenocopying, posits that if a FAK inhibitor's primary mechanism is the inhibition of FAK, then the specific knockdown of FAK using siRNA should produce a similar cellular phenotype.[6]
FAK Signaling Pathway
FAK acts as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate downstream pathways involved in cancer progression.[2][8] Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases.[8] This FAK/Src complex then phosphorylates a host of downstream substrates, activating key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and motility.[2][9]
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy [mdpi.com]
- 4. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
Application of Focal Adhesion Kinase (FAK) Inhibitors in Studying Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, integrating signals from integrins and growth factor receptors to regulate cellular processes such as proliferation, migration, and survival.[1][2] In the context of cancer biology, FAK is frequently overexpressed and its activation is associated with tumor progression, metastasis, and resistance to apoptosis (programmed cell death).[3][4] This makes FAK a compelling target for anti-cancer drug development.
The inhibition of FAK has emerged as a promising strategy to induce apoptosis in cancer cells. FAK promotes cell survival through several key mechanisms:
-
Activation of Pro-Survival Signaling Pathways: FAK activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are well-established promoters of cell survival and inhibitors of apoptosis.[4][5]
-
Modulation of p53: FAK can sequester the tumor suppressor protein p53 in the cytoplasm, preventing its nuclear translocation and pro-apoptotic functions.[4][6]
-
Interaction with Death Receptor Pathways: FAK can bind to the death domain kinase receptor-interacting protein (RIP), thereby suppressing pro-apoptotic signals originating from death receptors like Fas and TNF receptor 1.[3][4] Attenuation of FAK expression or activity leads to apoptosis mediated by caspase-8 and FADD-dependent pathways.[3]
FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting its anti-apoptotic functions. The application of these inhibitors in research and drug development allows for the detailed study of FAK's role in apoptosis and provides a potential therapeutic avenue for various cancers. Studies have shown that FAK inhibitors can effectively induce apoptosis, particularly in cancer cells grown in three-dimensional (3D) environments that mimic the tumor microenvironment.[1][7] This selective induction of apoptosis in anchorage-independent conditions highlights the critical role of FAK in mediating survival signals that bypass normal growth controls.[1]
The study of apoptosis induced by FAK inhibitors involves a variety of established experimental techniques to detect and quantify cell death. These include Annexin V staining for early apoptotic events, TUNEL assays for DNA fragmentation in late-stage apoptosis, and caspase activity assays to measure the activation of key executioner caspases. Western blotting is also a critical tool for examining the expression and cleavage of apoptosis-related proteins.
Quantitative Data on FAK Inhibitors
The following tables summarize quantitative data for several FAK inhibitors, providing insights into their potency and effects on apoptosis.
Table 1: Inhibitory Concentrations (IC50) of FAK Inhibitors
| FAK Inhibitor | IC50 (in vitro, against recombinant FAK) | Cellular IC50 (FAK Tyr-397 phosphorylation) | Cell Line | Reference |
| PND-1186 | 1.5 nM | ~100 nM | Breast Carcinoma | [1][4] |
| TAE226 | 5.5 nM | Not specified | Not specified | [8] |
| PF-562,271 | 1.5 nM | 5 nM | Not specified | [9] |
| Y15 | 1 µM (for autophosphorylation) | Not specified | Not specified | [10] |
| Defactinib (VS-6063) | Not specified | Not specified | Not specified | [11] |
Table 2: Effects of FAK Inhibitors on Apoptosis and Cell Viability
| FAK Inhibitor | Cell Line | Concentration | Treatment Duration | Effect | Reference |
| PND-1186 | 4T1 Breast Carcinoma (in 3D culture) | 0.1 µM | 72 hours | Promoted caspase-3 activation and apoptosis | [7][12] |
| TAE226 | BT474 and MCF-7 Breast Cancer | 10-20 µM | Not specified | Dose-dependent increase in detachment and apoptosis | [13] |
| PF-562,271 | H125 Lung Xenografts (in vivo) | 25 mg/kg, bid | Not specified | 2-fold greater apoptosis in treated tumors | [14] |
| Y15 | Panc-1 Pancreatic Cancer | 50 µM | 48 hours | 32% cell detachment | [15] |
| Defactinib | SKOV3 Ovarian Cancer | 2.5 µM | 48 hours | 19.9% total apoptotic cells | [11] |
| Defactinib | SKOV3 Ovarian Cancer | 5.0 µM | 48 hours | 31.7% total apoptotic cells | [11] |
Key Experimental Protocols
Here are detailed protocols for key experiments used to study apoptosis upon treatment with FAK inhibitors.
Annexin V Staining for Early Apoptosis Detection by Flow Cytometry
This protocol is for the detection of phosphatidylserine (B164497) (PS) translocation, an early hallmark of apoptosis.
Materials:
-
Cells treated with FAK inhibitor and appropriate controls.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) or other viability dye.
-
10X Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash cells once with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution (e.g., 100 µg/mL).
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][16][17]
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
TUNEL Assay for DNA Fragmentation Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or tissue sections.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP).
-
DNase I (for positive control).
-
DAPI or Hoechst for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Sample Preparation and Fixation:
-
Wash adherent cells with PBS, then fix with 4% PFA for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Incubate the fixed cells in permeabilization solution for 5-15 minutes on ice.
-
-
Labeling Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the samples with the reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection and Visualization:
-
If using a directly fluorescent dUTP, proceed to counterstaining. If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.[1][6]
-
Interpretation: TUNEL-positive nuclei will exhibit bright fluorescence, indicating DNA fragmentation.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and control cells.
-
Lysis buffer.
-
Assay buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Caspase-3 inhibitor (for control).
-
Microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Add the caspase-3 substrate to each well to start the reaction.
-
Include a negative control (lysate with caspase-3 inhibitor) and a blank (buffer only).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays) using a microplate reader.[18][19][20]
-
Interpretation: An increase in absorbance or fluorescence compared to the control indicates an increase in caspase-3 activity.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels and cleavage of proteins involved in the apoptotic cascade.
Materials:
-
Cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.[21]
-
Interpretation: The appearance of cleaved forms of proteins like PARP and caspase-3, or changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, indicates the induction of apoptosis.
-
Visualizations
Caption: FAK signaling pathways in apoptosis regulation.
Caption: Experimental workflow for apoptosis analysis.
Caption: How FAK inhibition leads to apoptosis.
References
- 1. clyte.tech [clyte.tech]
- 2. assaygenie.com [assaygenie.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. opentrons.com [opentrons.com]
- 7. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. TAE226-induced apoptosis in breast cancer cells with overexpressed Src or EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mpbio.com [mpbio.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Measuring FAK Activity in Response to Inhibitor Treatment
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors, thereby regulating essential cellular processes including adhesion, migration, proliferation, and survival.[1][2][3][4] The overexpression and hyperactivity of FAK are frequently observed in various cancers, correlating with poor prognosis and metastasis.[4][5] This makes FAK a compelling target for therapeutic intervention in oncology.[4][5]
FAK's function is intricately linked to its phosphorylation status. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397).[5][6] This event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5][6] The subsequent formation of the FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream signaling proteins, activating key pathways such as PI3K/Akt and MAPK/ERK that drive cell motility and survival.[5][7]
A variety of small molecule inhibitors have been developed to target the kinase activity of FAK.[8][9] These inhibitors are critical tools for both basic research and clinical applications, necessitating robust and reliable methods to quantify their effects on FAK activity. This application note provides detailed protocols for assessing FAK activity in response to inhibitor treatment, utilizing techniques such as Western blotting for phosphorylation analysis, in vitro kinase assays, immunofluorescence for localization studies, and cell viability assays to determine the functional consequences of FAK inhibition.
FAK Signaling Pathway
The activation of FAK is a critical node in cellular signaling, integrating cues from the extracellular matrix and growth factors to regulate a multitude of cellular functions. The pathway is initiated by the clustering of integrins upon binding to the extracellular matrix, leading to the recruitment of FAK to focal adhesions.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
Application Notes and Protocols: FAK Inhibitor Treatment for MDA-MB-231 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, proliferation, and survival. In many cancers, including the highly invasive triple-negative breast cancer (TNBC) cell line MDA-MB-231, FAK is overexpressed and activated, correlating with poor prognosis and metastasis.[1][2] As a key mediator of signaling between cells and the extracellular matrix (ECM), FAK integrates signals from integrins and growth factor receptors to modulate downstream pathways essential for tumor progression.[3][4] Consequently, FAK has emerged as a promising therapeutic target for TNBC. This document provides detailed application notes and protocols for studying the effects of FAK inhibitors on MDA-MB-231 cells.
FAK Signaling in MDA-MB-231 Cells
In MDA-MB-231 cells, FAK is a central node in a complex signaling network. Upon activation, typically through integrin engagement with the ECM protein fibronectin, FAK autophosphorylates at Tyrosine 397 (Tyr397).[3] This creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a FAK-Src signaling complex.[4][5] This complex then phosphorylates a multitude of downstream targets, including PI3K and ERK, which are crucial for cell migration and MMP-9 expression and activity.[3] FAK signaling is also implicated in the regulation of the actin cytoskeleton, which is fundamental for cell motility.[1]
Caption: FAK signaling pathway in MDA-MB-231 breast cancer cells.
Data Presentation: Effects of FAK Inhibitors on MDA-MB-231 Cells
The following tables summarize the quantitative data from various studies on the effects of FAK inhibitors on MDA-MB-231 cells.
Table 1: IC50 Values of FAK Inhibitors
| FAK Inhibitor | Assay | IC50 Value | Reference |
| SJP1602 | FAK Phosphorylation (pTyr397) | 20 nM | [1] |
| F2 (PROTAC) | Cell Viability | 1.09 µM | [6] |
| Afzelin | Cell Viability | >800 µg/ml (approx.) | [7] |
| Lapatinib | Cell Viability | 7.46 ± 0.102 µM | [8] |
| Compound 11 | Cell Viability | 11.90 ± 2.6 µM | [9] |
| Thienopyrimidine 52 | Cell Viability | 10 ± 0.04 µM | [9] |
| Compound 99 | Cell Viability | 6.49 ± 0.04 µM | [9] |
Table 2: Effects of FAK Inhibitors on Cell Migration, Invasion, and Colony Formation
| FAK Inhibitor | Concentration | Effect on Migration | Effect on Invasion | Effect on Colony Formation | Reference |
| SJP1602 | 5 µM | Significant inhibition | Significant inhibition (at 1 µM) | Significant inhibition (at 1 µM and 2 µM) | [1][10] |
| VS-6063 (Defactinib) | 5 µM | Inhibition | Inhibition | Inhibition | [1][11] |
| GSK2256098 | 5 µM | Inhibition | Inhibition | Inhibition | [1] |
| FAK Inhibitor 14 | 10 µM | Not specified | Not specified | Increased apoptosis when co-cultured with CIK cells | [12] |
| VS4718 | 0.5 µM | Not specified | Not specified | 74.37 ± 19.92% reduction in secondary mammosphere formation (with Paclitaxel) | [13] |
| Afzelin | 400-800 µg/ml | Dose-dependent inhibition | Not specified | Not specified | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of FAK inhibitors in MDA-MB-231 cells.
Caption: General experimental workflow for evaluating FAK inhibitors.
Cell Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the FAK inhibitor and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 15 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µl of DMSO.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Transwell Migration Assay
-
Seed MDA-MB-231 cells (e.g., 5 x 10^4 cells) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the FAK inhibitor or vehicle control to both the upper and lower chambers.
-
Incubate for a specified period (e.g., 16 hours).[1]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Matrigel Invasion Assay
This assay is similar to the migration assay, with the key difference being the coating of the Transwell insert with Matrigel to mimic the basement membrane.
-
Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 1-7 of the Transwell Migration Assay. The incubation time may need to be extended (e.g., 48 hours) to allow for invasion through the Matrigel.[1]
Colony Formation Assay
-
Seed a low number of MDA-MB-231 cells (e.g., 250 cells/well) in a 12-well plate.[1]
-
After 24 hours, treat the cells with the FAK inhibitor or vehicle control.
-
Incubate the plates for an extended period (e.g., 11 days), replacing the medium with fresh medium containing the inhibitor every few days.[1]
-
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Western Blot Analysis
-
Treat MDA-MB-231 cells with the FAK inhibitor or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Tyr397), total FAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Conclusion
The study of FAK inhibitors in MDA-MB-231 cells provides a valuable model for understanding the role of FAK in TNBC progression and for evaluating the efficacy of novel therapeutic agents. The protocols and data presented here offer a comprehensive resource for researchers in this field. By consistently applying these methodologies, a clearer understanding of the therapeutic potential of FAK inhibition in breast cancer can be achieved.
References
- 1. Targeting FAK/PYK2 with SJP1602 for Anti-Tumor Activity in Triple-Negative Breast Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Focal Adhesion Kinase in human breast cancer cell MDA-MB-231 [scirp.org]
- 4. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinin Receptors B1 and B2 Mediate Breast Cancer Cell Migration and Invasion by Activating the FAK-Src Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 10. Targeting FAK/PYK2 with SJP1602 for Anti-Tumor Activity in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 12. Impact of FAK Expression on the Cytotoxic Effects of CIK Therapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
Application Notes and Protocols: Inducing Cell Cycle Arrest with FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3] Its involvement in cellular processes such as proliferation, survival, and migration has established it as a significant target in cancer therapy.[2][4][5] Overexpression and activation of FAK are frequently observed in various human cancers, correlating with tumor progression and poor prognosis.[5][6][7] FAK inhibitors disrupt these critical cellular functions, with a key mechanism being the induction of cell cycle arrest, thereby preventing tumor cell proliferation.[4][8] These application notes provide an overview of the mechanisms, supporting data, and detailed protocols for studying the effects of FAK inhibitors on the cell cycle.
Signaling Pathways of FAK-Mediated Cell Cycle Control
FAK influences cell cycle progression through several interconnected signaling pathways. Inhibition of FAK disrupts these pathways, leading to a halt in the cell cycle, most commonly at the G1/S transition.[9][10]
FAK-Src-ERK-Cyclin D1 Pathway
Upon activation by integrin clustering, FAK autophosphorylates at Tyrosine-397 (Y397), creating a binding site for Src family kinases.[1][11] The FAK/Src complex then phosphorylates downstream targets, leading to the activation of the Ras/MEK/ERK signaling cascade.[5][9][11] Activated ERK translocates to the nucleus and promotes the transcription of genes required for cell cycle progression, notably Cyclin D1.[6][9] Cyclin D1 is a crucial regulator of the G1 to S phase transition.[4][12] FAK inhibitors block the initial autophosphorylation of FAK, preventing the formation of the FAK/Src complex and subsequent ERK activation, which results in decreased Cyclin D1 expression and G1 phase arrest.[4][9]
Caption: FAK-Src-ERK pathway leading to Cyclin D1 expression.
FAK-p53-p21 Pathway
FAK also plays a role in suppressing the tumor suppressor protein p53.[13][14] In its nuclear localization, the FERM domain of FAK can act as a scaffold, stabilizing the p53-Mdm2 complex, which leads to p53 ubiquitination and subsequent degradation.[15] Inhibition of FAK or loss of FAK function can lead to the accumulation and activation of p53.[13][15] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (Waf1/Cip1).[13][15][16] p21 binds to and inhibits cyclin-CDK complexes, primarily Cyclin E-CDK2, thereby blocking the transition from G1 to S phase.[9]
Caption: FAK's role in p53 degradation and cell cycle arrest.
FAK-CDK4/6 Degradation Pathway
Recent studies have shown that inhibiting FAK promotes its localization to the nucleus.[8][17] In the nucleus, FAK can act as a scaffold, bringing together CDK4 and CDK6 with CDH1, an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C) E3 ubiquitin ligase.[8][17] This proximity facilitates the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[8] The loss of these key G1-phase kinases prevents the phosphorylation of the retinoblastoma protein (pRb), keeping E2F transcription factors sequestered and leading to G1 cell cycle arrest.[8]
Caption: FAK inhibitor-induced degradation of CDK4/6.
Quantitative Data on FAK Inhibitors
The efficacy of FAK inhibitors varies between compounds and cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of Selected FAK Inhibitors
| Inhibitor | FAK IC50 (nM) | Target Cell Line(s) | Reference |
| PND-1186 | 1.5 (in vitro) | 4T1, MD-MBA-231 (breast) | [18] |
| ~100 (cellular) | |||
| PF-573228 | 4.0 | REF52, PC3 | [19] |
| Y15 | Varies by cell line | TT, TPC1, BCPAP, K1 (thyroid) | [20] |
| VS-4718 | Not specified | Breast Cancer PDX models | [21] |
| Defactinib (VS-6063) | Not specified | Breast Cancer PDX models | [21] |
| TAE226 Analog (Cpd 8) | 0.6 | U87 MG, U251, A172 (glioblastoma) | [19] |
| DPPY Derivative (Cpd 7) | 0.07 | HCT116, PC-3, U87-MG, MCF-7 | [22] |
Table 2: Effect of FAK Inhibition on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration | Effect on Cell Cycle | Reference |
| PF-562271 | SKOV3, A2780 (Ovarian) | Not specified | G1 phase arrest | [10] |
| FAK-I (unspecified) | B16F10 (Melanoma) | 2.5 µM | G1 arrest | [8] |
| TAE226 Analog (Cpd 8) | U87 (Glioblastoma) | Not specified | G2/M phase block | [19] |
| DPPY Derivative (Cpd 7) | HCT116, MCF-7 | Not specified | G2/M phase arrest | [22] |
| Y15 | TT (Thyroid) | Not specified | Down-regulation of cell cycle genes | [20] |
| FAK Inhibition | H460 (Lung) | Not specified | G2 arrest (in combination) | [23] |
Note: The effect of FAK inhibitors on the cell cycle can be context-dependent, with some compounds inducing G2/M arrest in specific cell types.[19][22][23]
Experimental Protocols
To investigate the role of FAK inhibitors in inducing cell cycle arrest, a series of standard molecular and cell biology techniques are employed.
Caption: General experimental workflow for studying FAK inhibition.
Protocol 1: Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing changes in the expression and phosphorylation of key proteins in FAK signaling and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FAK inhibitor (e.g., PF-573228, Defactinib) and vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors[24]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-FAK (total), anti-Cyclin D1, anti-p21, anti-CDK4, anti-CDK6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[24]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the FAK inhibitor or vehicle control for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[24]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[24] Quantify band intensity using software like ImageJ and normalize to the loading control.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and untreated cells from culture
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[9]
Procedure:
-
Cell Harvesting: Harvest cells (including floating cells in the medium) by trypsinization. Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in the residual PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: BrdU Incorporation Assay for DNA Synthesis
This assay measures the rate of DNA synthesis by detecting the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Treated and untreated cells in culture plates
-
BrdU labeling solution (10 µM)
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC- or APC-conjugated)
-
DNA stain (e.g., 7-AAD or PI)
Procedure:
-
Cell Treatment: Treat cells with the FAK inhibitor as described previously.
-
BrdU Labeling: For the final 1-2 hours of the treatment period, add BrdU labeling solution to the cell culture medium.
-
Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Fix and permeabilize the cells according to the manufacturer's protocol for the BrdU flow kit.
-
DNA Denaturation: Treat the cells with DNase I to expose the incorporated BrdU. This step is crucial for antibody access.
-
BrdU Staining: Incubate the cells with the fluorescently labeled anti-BrdU antibody.
-
DNA Staining: Wash the cells and resuspend them in a solution containing a total DNA stain like 7-AAD or PI.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Create a bivariate plot of BrdU fluorescence versus total DNA content. This allows for the precise quantification of cells in G1, S, and G2/M phases and identifies the actively replicating S-phase population.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 4. Role of focal adhesion kinase inhibitors as anticancer agents [wisdomlib.org]
- 5. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear focal adhesion kinase induces APC/C activator protein CDH1-mediated cyclin-dependent kinase 4/6 degradation and inhibits melanoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Cell Cycle by Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrin-mediated Activation of Focal Adhesion Kinase Is Required for Signaling to Jun NH2-terminal Kinase and Progression through the G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G1/S transition - Wikipedia [en.wikipedia.org]
- 13. FAK Deletion Promotes p53-Mediated Induction of p21, DNA-Damage Responses and Radio-Resistance in Advanced Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK and p53 Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAK deletion promotes p53-mediated induction of p21, DNA-damage responses and radio-resistance in advanced squamous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nuclear focal adhesion kinase induces APC/C activator protein CDH1-mediated cyclin-dependent kinase 4/6 degradation and inhibits melanoma proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 20. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols: Combining FAK Inhibitors with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of human cancers. Its activation is associated with tumor progression, metastasis, and resistance to conventional therapies. FAK plays a crucial role in mediating signals from the tumor microenvironment, promoting cell survival, proliferation, and invasion. The inhibition of FAK has emerged as a promising strategy to counteract chemoresistance and enhance the efficacy of standard chemotherapeutic agents.
These application notes provide a comprehensive guide for researchers investigating the synergistic potential of combining FAK inhibitors with chemotherapy in vitro. Detailed protocols for key experimental assays are provided to assess the efficacy of such combination therapies in relevant cancer cell models.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the in vitro effects of combining FAK inhibitors with various chemotherapeutic agents.
Table 1: In Vitro IC50 Values of FAK Inhibitors in Various Cancer Cell Lines
| FAK Inhibitor | Cancer Cell Line | IC50 (µM) |
| Defactinib (VS-6063) | Pancreatic Ductal Adenocarcinoma (PDAC) | 2.0 - 5.0[1] |
| VS-4718 | Pancreatic Ductal Adenocarcinoma (PDAC) | 1.8 - 5.2[1] |
| TAE-226 | Pancreatic Ductal Adenocarcinoma (PDAC) | 1.0 - 1.6[1] |
Table 2: Synergistic Effects of FAK Inhibitors in Combination with Chemotherapy
| Cancer Model | FAK Inhibitor | Chemotherapeutic Agent | Observation |
| Ovarian Cancer | FAK siRNA | Cisplatin (B142131) | 72% decrease in mean tumor weight with combination vs. control.[2] |
| Ovarian Cancer | FAK inhibitor | Cisplatin | 69% reduction in the IC50 of cisplatin.[2] |
| Lung Cancer Cells | Chal-24 | Cisplatin | Synergistic cytotoxicity (Combination Index < 1).[2] |
| Ovarian Cancer | VS-4718 | Cisplatin | Overcame chemoresistance and triggered apoptosis.[2] |
| Pancreatic Ductal Adenocarcinoma | Defactinib | Nab-paclitaxel | Synergistic effect on cell proliferation in vitro.[1] |
| Endometrial Cancer | RG14620 | Paclitaxel | Synergistic inhibition of cell growth.[3] |
| B-Cell Lymphoma | 1,3,6-Trihydroxy-4,5,7-trichloroxanthone | Doxorubicin | Strong synergistic effects (Combination Index values from 0.057 to 0.285).[4] |
Table 3: Apoptosis Induction by FAK Inhibitor and Chemotherapy Combination
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
| A431 (Melanoma) | Hesperidin (108.4 µM) | 17.3 | 19.1 |
| A431 (Melanoma) | Cisplatin (32.8 µM) | N/A | N/A |
| A431 (Melanoma) | Hesperidin + Cisplatin | Significant increase vs. single agents | Significant increase vs. single agents |
Note: Specific percentages for the cisplatin and combination treatments in the A431 cell line were not provided in the source material, but a significant increase in apoptosis was reported for the combination.[5]
Table 4: Cell Cycle Analysis of Combination Therapy
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in G2/M |
| MIA PaCa-2 (Pancreatic) | Gemcitabine | Increased | Decreased |
| MIA PaCa-2 (Pancreatic) | Gemcitabine + KPT-9274 (10 µM) | Significantly increased further | Further decreased |
Mandatory Visualizations
Caption: FAK signaling pathway in cancer and points of intervention.
Caption: Experimental workflow for in vitro combination studies.
Caption: Logical relationship of synergistic drug interaction.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a FAK inhibitor and a chemotherapeutic agent, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
FAK inhibitor
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of the FAK inhibitor and the chemotherapeutic agent in culture medium.
-
For combination studies, prepare a fixed-ratio combination of the two drugs at various concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combination) or vehicle control (e.g., DMSO) to the respective wells. Each condition should be performed in triplicate.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value for each agent and the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with a FAK inhibitor and chemotherapy.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the FAK inhibitor, chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of the combination treatment on cell cycle distribution.
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest at least 1 x 10⁶ cells per sample.
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of FAK Signaling Pathway
This protocol is for assessing the effect of the combination treatment on key proteins in the FAK signaling pathway.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and then to a loading control (e.g., β-actin).
References
- 1. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacodynamic Studies of FAK Inhibitors
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors.[1][2] In numerous cancers, FAK is overexpressed and hyperactivated, playing a key role in cell proliferation, survival, migration, and invasion.[1][2][3] Its central role in tumorigenesis and metastasis makes FAK a compelling therapeutic target.[1][3][4] Pharmacodynamic (PD) studies are essential in the development of FAK inhibitors to confirm target engagement and understand the biological effects of the drug in vivo. These studies typically measure the modulation of FAK activity, most commonly by assessing the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397).[1][5]
FAK Signaling Pathway Overview
FAK activation is initiated by stimuli such as integrin clustering or growth factor receptor activation.[1][2] This triggers the autophosphorylation of FAK at the Y397 residue, creating a binding site for Src family kinases.[1] The resulting FAK/Src complex phosphorylates downstream substrates, activating multiple signaling cascades, including the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which drive cancer progression.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Off-Target Effects of FAK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects encountered during experiments with Focal Adhesion Kinase (FAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of FAK inhibitors?
Many FAK inhibitors target the ATP-binding pocket of the kinase domain. Due to structural similarities in this region across the kinome, off-target effects are a significant concern.[1][2] A primary off-target is Proline-rich tyrosine kinase 2 (PYK2), which shares high sequence homology with FAK.[3][4] Some inhibitors may also affect other kinases, such as FLT3, ACK1, and various cyclin-dependent kinases (CDKs), leading to unintended biological consequences.[5][6] For example, certain FAK inhibitors have been shown to impact platelet aggregation independently of FAK inhibition.[1][7]
Q2: How can I determine if my observed phenotype is due to an off-target effect?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation.[3] Several strategies can be employed:
-
Use Structurally Different Inhibitors: If two FAK inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely an on-target effect.[3][7]
-
Rescue Experiments: Overexpression of a drug-resistant FAK mutant should rescue the on-target phenotype if the effect is genuinely due to FAK inhibition.[3]
-
Dose-Response Analysis: Atypical dose-response curves may indicate the presence of multiple targets with varying affinities for the inhibitor.[3][8]
Q3: My FAK inhibitor shows discrepancy between in vitro kinase assay data and cellular assay results. What could be the reason?
This is a common issue that can arise from several factors:
-
Cell Permeability and Metabolism: The inhibitor may not efficiently cross the cell membrane or could be rapidly metabolized into active or inactive forms within the cell.[3]
-
Presence of Compensatory Pathways: Cells can adapt to the inhibition of one signaling pathway by upregulating others. For instance, inhibition of the RAS/RAF/MEK pathway has been shown to activate FAK, indicating a complex interplay between signaling networks.[7] Upregulation of PYK2 is a known compensatory mechanism for FAK inhibition.[1]
-
FAK's Scaffolding Functions: FAK has kinase-independent scaffolding functions that are not affected by kinase inhibitors.[7][9] These scaffolding roles can still contribute to cell survival and other phenotypes.
Q4: I'm observing unexpected toxicity at concentrations where the FAK inhibitor is supposed to be specific. What should I do?
Toxicity at presumed specific concentrations often points to the inhibition of an essential off-target kinase.[3][8] To address this:
-
Consult Selectivity Data: Review published kinase selectivity profiles for the specific inhibitor you are using.
-
Lower the Concentration: Use the lowest effective concentration determined from a dose-response curve to minimize off-target effects.[7]
-
Validate with a Second Inhibitor: Use a structurally unrelated FAK inhibitor to confirm if the toxicity is a common effect of FAK inhibition or specific to the chemical scaffold of your primary inhibitor.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | Reagent instability, cell culture variability, inconsistent assay timing. | Aliquot the inhibitor to avoid freeze-thaw cycles. Ensure consistent cell passage number, confluency, and serum conditions. Perform a time-course experiment to determine optimal treatment duration.[7] |
| Lack of expected phenotype (e.g., no change in cell migration) | Suboptimal inhibitor concentration, cell line resistance, compensatory signaling pathways, kinase-independent scaffolding functions of FAK. | Perform a dose-response experiment to find the optimal concentration. Test a different, sensitive cell line as a positive control. Investigate potential compensatory pathways via techniques like phosphoproteomics. Use RNAi to deplete total FAK protein and assess scaffolding functions.[7] |
| Unexpected activation of a signaling pathway | Cellular compensatory response to FAK inhibition. | Investigate related signaling pathways that might be activated as a feedback mechanism. This could be a genuine biological response.[7] |
| Difficulty dissolving the inhibitor | Poor solubility in aqueous solutions, use of an incorrect solvent. | Check the manufacturer's datasheet for solubility information. Prepare a high-concentration stock in an appropriate organic solvent (e.g., DMSO) and then dilute it into the culture medium.[8] |
Quantitative Data Summary
The selectivity of FAK inhibitors is a critical factor in experimental design. The following table summarizes the inhibitory activity (IC50/Ki) of several common FAK inhibitors against FAK and its close homolog, PYK2. Lower values indicate higher potency.
| Inhibitor | FAK IC50/Ki | PYK2 IC50 | Selectivity (FAK vs. PYK2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| Defactinib (VS-6063) | 0.6 nM (IC50)[6] | <0.6 nM (IC50)[6] | Dual FAK/Pyk2 inhibitor[10] | Inhibits 9 other kinases with IC50 < 1 µM[6] |
| PF-562271 | 1.5 nM (IC50)[6] | ~15 nM (IC50)[6] | ~10-fold[6] | Some CDKs[6] |
| GSK2256098 | 0.4 nM (Ki)[6] | - | Highly selective for FAK[6][11] | - |
| PF-573228 | 4.0 nM (IC50)[12] | - | - | - |
| TAE226 | 5.5 nM (IC50)[11] | - | - | IGF-1R, ALK, c-Met[2] |
Key Experimental Protocols
1. In Vitro Kinase Profiling
This is the initial step to determine the potency and selectivity of a FAK inhibitor against a broad panel of kinases.[13][14]
-
Principle: A radiometric assay is commonly used to measure the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate.[13][15]
-
Procedure:
-
Prepare serial dilutions of the FAK inhibitor.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle control.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
After incubation, stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.[13]
-
2. Cellular FAK Autophosphorylation Assay (Western Blot)
This assay confirms that the inhibitor is engaging FAK within a cellular context by measuring the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (Y397).[3][10]
-
Procedure:
-
Treat cells with various concentrations of the FAK inhibitor for a predetermined time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated FAK (pFAK-Y397) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total FAK.[3][7]
-
Quantify the band intensities to determine the extent of inhibition.[3]
-
3. Cell Migration (Scratch) Assay
This assay evaluates the functional consequence of FAK inhibition on cell motility.[7][10]
-
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris and add fresh media containing the FAK inhibitor or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to quantify cell migration.[7]
-
Visualizations
Caption: Simplified FAK signaling pathway and the point of inhibition.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 10. benchchem.com [benchchem.com]
- 11. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of FAK-PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of Focal Adhesion Kinase (FAK) PROTACs (Proteolysis Targeting Chimeras). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (FAK) or the E3 ligase, rather than the productive ternary complex (FAK-PROTAC-E3 Ligase) required for degradation.[1]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Always test your FAK-PROTAC over a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
-
Use Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal FAK degradation.[1]
Q2: My FAK-PROTAC shows off-target effects. How can I improve its selectivity?
Off-target effects, where the PROTAC degrades proteins other than FAK, are a common challenge. Strategies to enhance selectivity include:
-
Optimize the Target-Binding Warhead: Employ a more selective binder for FAK. For instance, structure-guided design was used to develop BSJ-04-175, a selective FAK inhibitor, which was then used to create the more selective FAK PROTAC BSJ-04-146.[2][3]
-
Modify the Linker: The length and composition of the linker are critical for the stability and conformation of the ternary complex.[4][5] Systematically varying the linker can improve selectivity by optimizing the orientation of FAK and the E3 ligase.[4] Computational modeling of the ternary complex can aid in rational linker design.[6]
-
Change the E3 Ligase: The choice of E3 ligase (e.g., VHL, CRBN) influences which off-target proteins might be degraded.[1] If off-target effects persist, consider synthesizing a new PROTAC with a ligand for a different E3 ligase.
Q3: Why is my FAK-PROTAC not inducing degradation despite binding to FAK?
Several factors can prevent a FAK-binding PROTAC from inducing degradation:
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[1] Consider optimizing the physicochemical properties of your PROTAC to improve cell uptake.[1]
-
Inefficient Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex.[7] The linker length and composition are crucial for this.[8][9] An unfavorable orientation of FAK and the E3 ligase can prevent ubiquitination.
-
Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium. Its stability should be assessed over the course of the experiment.[1]
-
Low E3 Ligase Expression: The chosen E3 ligase must be expressed in the cell line being used. Confirm its expression level using methods like Western blot or qPCR.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No FAK Degradation Observed | 1. Inefficient Ternary Complex Formation: The linker may not be optimal.[7]2. Poor Cell Permeability: The PROTAC is not entering the cells.[1]3. Low E3 Ligase Expression: The recruited E3 ligase is not present in the cells.[7]4. PROTAC Instability: The compound is degrading in the experimental conditions.[1] | 1. Synthesize a library of PROTACs with varying linker lengths and compositions.[5]2. Assess cell permeability and optimize the PROTAC's physicochemical properties.[1]3. Confirm E3 ligase expression in your cell line. If necessary, switch to a different E3 ligase.[7]4. Evaluate the stability of the PROTAC in your experimental medium. |
| High Off-Target Protein Degradation | 1. Non-selective FAK Binder: The warhead binds to other kinases.[2]2. Unfavorable Ternary Complex Conformation: The linker allows for the ubiquitination of other proteins. | 1. Use a more selective FAK inhibitor as the warhead. Perform kinome-wide selectivity assays.[2]2. Modify the linker design to alter the geometry of the ternary complex.[4]3. Consider using a different E3 ligase. |
| "Hook Effect" Observed | Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC binds to either FAK or the E3 ligase separately.[1] | Perform a dose-response curve over a wide concentration range to identify the optimal degradation concentration.[1] |
| Discrepancy between in vitro and in vivo Efficacy | 1. Poor Pharmacokinetics (PK): The PROTAC may have a short half-life or poor bioavailability in vivo.[2]2. Toxicity: The PROTAC may have unforeseen toxicity in animal models.[10] | 1. Conduct PK studies to evaluate the PROTAC's stability and exposure in vivo.[2]2. Perform toxicity studies to assess the safety profile of the PROTAC.[10] |
Quantitative Data Summary
Table 1: In Vitro Degradation Potency of FAK-PROTACs
| PROTAC Name | FAK Binder | E3 Ligase Ligand | Cell Line | DC₅₀ | Reference |
| PROTAC-3 | Defactinib derivative | VHL Ligand | PC3 | 3.0 nM | [11] |
| FC-11 | PF-562271 | CRBN Ligand | Various | Picomolar | [8][12] |
| BSJ-04-146 | BSJ-04-175 | CRBN Ligand | Pancreatic & Breast Cancer | Potent (not specified) | [2][3] |
| 9c | Not Specified | VHL Ligand | MDA-MB-231 | 3.6 nM | [6] |
| A13 | PF-562271 derivative | Pomalidomide | A549 | 85% degradation at 10 nM | [11] |
| GSK215 | VS-4718 | VHL Ligand | Not Specified | 8.4 nM | [13] |
Table 2: In Vitro Kinase Inhibitory Activity of FAK-PROTACs and Inhibitors
| Compound | Target | IC₅₀ | Reference |
| A13 (PROTAC) | FAK | 26.4 nM | [11] |
| PROTAC-3 | FAK | Not Specified (outperforms defactinib) | [14] |
| Defactinib (VS-6063) | FAK | 1.7 - 3.8 µM (in endometrial cancer cells) | [15] |
| PF-562271 | FAK | 5 nM (for phospho-FAK) | [12] |
Experimental Protocols
Western Blot for FAK Degradation
Objective: To quantify the reduction in FAK protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
FAK-PROTAC compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-FAK, anti-phospho-FAK (Tyr397), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat cells with the FAK-PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the percentage of FAK degradation relative to the loading control.
Cell Viability (MTT) Assay
Objective: To assess the effect of FAK degradation on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
FAK-PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the FAK-PROTAC. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a FAK-PROTAC in inhibiting FAK's kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
FAK-PROTAC compound
-
ATP
-
Assay buffer
-
384-well plates
-
A detection system such as ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the FAK-PROTAC in assay buffer.
-
In a 384-well plate, add the FAK enzyme, FAK substrate, and the PROTAC at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit, following the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each PROTAC concentration relative to a DMSO control and determine the IC₅₀ value.
Visualizations
Caption: FAK signaling pathway initiated by ECM binding.
Caption: Mechanism of FAK degradation by a PROTAC molecule.
Caption: Troubleshooting workflow for lack of FAK-PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided design of a potent focal adhesion kinase (FAK) degrader via ternary complex modeling and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 14. Addressing Kinase-Independent Functions of Fak via PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to FAK Inhibitor Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Focal Adhesion Kinase (FAK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a target in cancer therapy?
A: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways that control cell survival, proliferation, migration, and adhesion.[1][2] In many types of cancer, FAK is overexpressed and its activity is elevated, which is associated with tumor progression, invasion, and metastasis.[3] Therefore, inhibiting FAK is a promising strategy for cancer treatment.[3]
Q2: I'm not observing the expected phenotype (e.g., no change in cell migration) after treating my cells with a FAK inhibitor. What are the possible reasons?
A: Several factors could contribute to the lack of an expected phenotype:
-
Suboptimal Inhibitor Concentration: The effective concentration of a FAK inhibitor can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.[1]
-
Cell Line Resistance: Some cell lines may possess intrinsic resistance to FAK inhibition due to their genetic background or the activation of compensatory signaling pathways.[1]
-
Inactive FAK Pathway: The FAK signaling pathway may not be constitutively active or a critical driver of the phenotype you are measuring in your chosen cell line. It is advisable to confirm the expression and phosphorylation of FAK (at Y397) in your cells by Western blot.
-
Experimental Timing: The effects of FAK inhibitors can be time-dependent. For signaling studies, a short treatment of 1-6 hours may be sufficient, while proliferation or migration assays often require longer incubation periods (24-72 hours).[2]
-
Inhibitor Instability: Ensure the inhibitor is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment from a stable stock solution.[1]
Q3: What are the known mechanisms of resistance to FAK inhibitor therapy?
A: Resistance to FAK inhibitors can arise through various mechanisms, primarily involving the activation of compensatory or bypass signaling pathways. Key mechanisms include:
-
Activation of STAT3 Signaling: In some cancers, such as pancreatic cancer, prolonged FAK inhibitor therapy can lead to the activation of the STAT3 signaling pathway, which promotes cell survival and proliferation, thereby conferring resistance.[4][5][6][7][8][9]
-
Upregulation of ERK5 Signaling: In KRAS-mutant non-small cell lung cancer, resistance to FAK inhibitors has been associated with the upregulation of ERK5 signaling.[2][10][11][12][13][14]
-
Receptor Tyrosine Kinase (RTK) Reprogramming: Cancer cells can develop resistance by upregulating or activating RTKs, such as HER2, which can directly phosphorylate and reactivate FAK or activate parallel survival pathways, bypassing the need for FAK's kinase activity.[15]
-
Activation of Wnt/β-catenin Signaling: In certain contexts, inhibition of the RAS/RAF/MEK pathway can lead to FAK activation and subsequent stimulation of the Wnt/β-catenin pathway, contributing to resistance.[12][16]
-
FAK's Kinase-Independent Scaffolding Function: FAK has scaffolding functions that are independent of its kinase activity. These scaffolding roles can still promote cell survival even when the kinase domain is inhibited.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Western Blot Results for p-FAK (Y397)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Antibody Dilution | Perform an antibody titration experiment to determine the optimal concentration for both the primary anti-p-FAK (Y397) and secondary antibodies. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage if necessary.[4] |
| Issues with Blocking | Block the membrane for at least 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. Non-fat dry milk is not recommended for phospho-antibodies as it may contain endogenous phosphoproteins.[4] |
| Phosphatase Activity in Lysates | Always use freshly prepared lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors to prevent dephosphorylation of your target protein.[16] |
| Incorrect Loading Control | When assessing phosphorylation, it is crucial to normalize to total FAK protein levels in addition to a housekeeping protein like GAPDH or β-actin to account for any changes in total FAK expression.[16] |
Issue 2: High Variability in Cell Viability (e.g., MTT) Assay Results
Possible Causes and Solutions:
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Incomplete Dissolution of Formazan Crystals | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes before reading the absorbance. |
| Interference from Phenol (B47542) Red | The phenol red in some culture media can interfere with absorbance readings. Use phenol red-free media or a background control (media without cells) to subtract the background absorbance. |
| Inhibitor Precipitation | Some inhibitors may have poor solubility in aqueous media. Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the culture media is low (<0.5%) and consistent across all wells, including the vehicle control. |
Data Presentation
Table 1: IC50 Values of FAK Inhibitors in Sensitive vs. Resistant Cell Lines
| FAK Inhibitor | Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| Defactinib (VS-6063) | PC9 (NSCLC) | 5.6 | >10,000 (PC9AR) | >1785 | [17] |
| Osimertinib | H1975 (NSCLC) | 12.3 | >10,000 (H1975OR) | >813 | [17] |
| Compound 10k | PC9 | 89.2 | 103.4 (PC9AR) | 1.16 | [1][17] |
| Compound 10l | H1975 | 115.6 | 121.3 (H1975OR) | 1.05 | [1][17] |
| TAE226 | HeyA8 (Ovarian) | ~5 | Not specified | Not specified | [18] |
| PF-562271 | Various | 1.5 | Not specified | Not specified | [18] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated FAK (Y397)
Objective: To determine the phosphorylation status of FAK at tyrosine 397 as a measure of FAK inhibitor activity.
Materials:
-
Cell culture reagents
-
FAK inhibitor of interest
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the FAK inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.[4]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total FAK and a loading control to normalize the data.[16]
Protocol 2: Cell Migration Scratch Wound Healing Assay
Objective: To assess the effect of a FAK inhibitor on cell migration.
Materials:
-
Cell culture reagents
-
FAK inhibitor of interest
-
Sterile p200 pipette tip or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.[19]
-
Washing: Gently wash the cells with PBS to remove detached cells.[19]
-
Treatment: Add fresh media containing the FAK inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.[19]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time.
Visualizations
Caption: A simplified diagram of the FAK signaling pathway and the point of intervention by FAK inhibitors.
Caption: Common mechanisms leading to resistance against FAK inhibitor therapy.
Caption: A step-by-step workflow for analyzing FAK phosphorylation by Western blot.
References
- 1. oaepublish.com [oaepublish.com]
- 2. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. researchgate.net [researchgate.net]
- 7. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of Akt vs Stat3 activity by the focal adhesion kinase in non-neoplastic mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer. [boris-portal.unibe.ch]
- 13. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clyte.tech [clyte.tech]
Technical Support Center: Optimizing FAK Inhibitor Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the concentration of Focal Adhesion Kinase (FAK) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a target in research?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from the extracellular matrix to the cell's interior.[1] It is a key regulator of cellular processes such as cell adhesion, migration, proliferation, and survival.[1][2][3] In many types of cancer, FAK is overexpressed and activated, contributing to tumor progression and metastasis, making it a significant therapeutic target.[2][3][4]
Q2: What is a typical starting concentration range for FAK inhibitors in vitro?
A2: The effective concentration of a FAK inhibitor can vary significantly depending on the specific compound, the cell line, and the assay conditions.[5] However, a common starting point for many small molecule FAK inhibitors is in the low nanomolar to low micromolar range.[5] It is highly recommended to perform a dose-response experiment with a wide range of concentrations, for example, from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[5]
Q3: How do I determine the optimal FAK inhibitor concentration for my cell line?
A3: The optimal concentration is best determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[5] This involves treating your cells with a serial dilution of the FAK inhibitor and measuring a relevant biological endpoint, such as inhibition of FAK phosphorylation, cell viability, or proliferation.[5] The IC50 value represents the concentration of the inhibitor required to reduce the biological response by 50%.[5]
Q4: How long should I treat my cells with a FAK inhibitor?
A4: The optimal treatment duration depends on the specific research question and the cell type. For signaling studies examining the inhibition of FAK phosphorylation, a short treatment of 1 to 6 hours may be sufficient.[5] For assays measuring cell viability or proliferation, a longer treatment period of 24 to 72 hours is typically required.[5] A time-course experiment is advisable to determine the optimal incubation time for your specific assay.[6]
Q5: What are some common off-target effects of FAK inhibitors?
A5: Many kinase inhibitors can have off-target effects, especially at higher concentrations.[6] A common off-target for FAK inhibitors is the closely related Proline-rich tyrosine kinase 2 (PYK2), which shares high sequence homology with FAK.[7][8] Some inhibitors are designed as dual FAK/PYK2 inhibitors.[4] To confirm that the observed effects are due to FAK inhibition, it is good practice to use a structurally different FAK inhibitor as a comparison or use genetic methods like siRNA or CRISPR/Cas9 to knock down FAK and compare the phenotypes.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No effect of the FAK inhibitor on cell viability or signaling. | 1. Incorrect inhibitor concentration: The concentration may be too low.[5] 2. Cell line resistance: The chosen cell line may be insensitive to FAK inhibition.[6] 3. Degraded inhibitor: Improper storage may have led to the degradation of the inhibitor.[5] 4. Inactive FAK pathway: The FAK pathway may not be constitutively active or critical for survival in your cell line.[5] | 1. Perform a wider dose-response curve, extending to higher concentrations.[5] 2. Test the inhibitor on a sensitive cell line as a positive control. Screen a panel of cell lines for FAK expression and activation.[5] 3. Purchase a new batch of the inhibitor and store it according to the manufacturer's instructions.[5] 4. Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot.[5] |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Inhibitor precipitation: The inhibitor may not be fully dissolved at higher concentrations. 3. Edge effects on the plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Check the solubility of the inhibitor and consider using a lower concentration of the stock solution. 3. Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS to maintain humidity. |
| Unexpected cytotoxicity at low concentrations. | 1. Off-target effects: The inhibitor may be affecting other kinases essential for cell survival.[7] 2. Solvent toxicity: The solvent (e.g., DMSO) concentration may be too high. | 1. Consult the manufacturer's data for the inhibitor's kinase selectivity profile. Use a structurally different FAK inhibitor for comparison.[7] 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Difficulty in dissolving the FAK inhibitor. | 1. Poor solubility: The inhibitor may have low solubility in aqueous solutions.[5] 2. Incorrect solvent: The chosen solvent may not be appropriate for the compound.[5] | 1. Check the manufacturer's datasheet for solubility information. Prepare a high-concentration stock solution in an organic solvent like DMSO first, then dilute it in culture media.[5] 2. Use the recommended solvent for the specific inhibitor.[5] |
Data Presentation
Table 1: Reported IC50 Values for Common FAK Inhibitors
| Inhibitor | Target(s) | IC50 (Cell-free assay) | IC50 (Cell-based, p-FAK Y397) | Key Effects on Cell Adhesion |
| PF-573228 | FAK | 4 nM[9] | 30-100 nM[9] | Inhibits cell migration, reduces focal adhesion turnover.[9] |
| VS-4718 (PND-1186) | FAK | 1.5 nM[9] | Not specified | Reduces cell motility and invasion.[9] |
| TAE226 | FAK/IGF-1R | 5.5 nM[9][10] | Not specified | Suppresses cell migration and adhesion.[9] |
| PF-562271 | FAK/Pyk2 | 1.5 nM (FAK), 14 nM (Pyk2)[11] | 0.1-0.3 µM[11] | Inhibits chemotactic and haptotactic migration.[11] |
| Y15 | FAK | ~50 nM[12] | 0.1 µM[13] | Inhibits cell adhesion in a dose-dependent manner.[13] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 for a FAK Inhibitor using an MTT Assay
This protocol outlines the steps to determine the IC50 value of a FAK inhibitor on adherent cells using a standard MTT assay.[5]
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
FAK inhibitor
-
DMSO (or other appropriate solvent)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.[5]
-
Inhibitor Preparation and Treatment:
-
Prepare a high-concentration stock solution of the FAK inhibitor in DMSO (e.g., 10 mM).[5]
-
Perform serial dilutions of the inhibitor stock in complete culture medium to achieve the desired final concentrations. A 2-fold or 3-fold dilution series is common.[5]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.[5]
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls. Each condition should be tested in triplicate.[5]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.[5]
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[5]
-
Protocol 2: Western Blotting to Monitor FAK Pathway Inhibition
This protocol assesses the effect of a FAK inhibitor on the phosphorylation of FAK at tyrosine 397 (Y397), a key marker of FAK activation.[14][15]
Materials:
-
Cell line of interest
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-total FAK)[14]
-
HRP-conjugated secondary antibodies[14]
-
Chemiluminescent substrate[14]
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of the FAK inhibitor for a specified time (e.g., 2-24 hours).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane and probe with the primary antibody against p-FAK (Y397) overnight at 4°C.[14][15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[14][15]
-
Detect the signal using a chemiluminescent substrate.[14][15]
-
-
Analysis:
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of FAK inhibitors.
Caption: General workflow for optimizing FAK inhibitor concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating FAK Inhibitor Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for overcoming common solubility challenges encountered when working with Focal Adhesion Kinase (FAK) inhibitors. The following information, presented in a question-and-answer format, addresses specific issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do FAK inhibitors often have poor aqueous solubility?
A1: Many FAK inhibitors are small hydrophobic molecules designed to be cell-permeable and interact with the ATP-binding pocket of the kinase. This inherent hydrophobicity often leads to low solubility in aqueous solutions like cell culture media.
Q2: My FAK inhibitor precipitated when I diluted the DMSO stock solution into my aqueous experimental buffer. What happened?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the inhibitor to precipitate out of the solution.[1][2] To avoid this, it is recommended to perform serial dilutions and ensure the final DMSO concentration is kept to a minimum, typically below 0.5%, to minimize cytotoxicity while maintaining solubility.[1]
Q3: Can I store my FAK inhibitor once it has been diluted in cell culture media?
A3: It is generally not recommended to store FAK inhibitors in cell culture media for extended periods. The stability of the inhibitor in the complex aqueous environment of the media can be compromised, potentially leading to degradation and precipitation over time.[2] It is best to prepare fresh working solutions for each experiment.
Q4: What should I do if I observe precipitation in my cell culture media during an experiment?
A4: If you observe precipitation, it is advisable to discard the prepared media and start over. The presence of precipitate indicates that the actual concentration of the soluble inhibitor is unknown, which will lead to inaccurate and unreliable experimental results. Review your dilution protocol and consider the troubleshooting steps outlined below to prevent recurrence.
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution
-
Question: My FAK inhibitor forms a precipitate immediately after I add the DMSO stock to my cell culture medium. How can I prevent this?
-
Answer: Immediate precipitation is typically due to the final concentration of the inhibitor exceeding its solubility limit in the aqueous medium.
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Final Concentration | Decrease the final working concentration of the FAK inhibitor. | The aqueous solubility of the inhibitor is much lower than in DMSO. Determine the maximum soluble concentration in your specific media through a pilot experiment if necessary. |
| Rapid Dilution | Perform a stepwise or serial dilution. Add the DMSO stock to the pre-warmed (37°C) media dropwise while gently vortexing or swirling.[1][2][3] | This prevents localized high concentrations of the inhibitor that can trigger precipitation. |
| Incorrect Solvent for Stock | Ensure you are using high-purity, anhydrous DMSO for your stock solution.[4] | Moisture in DMSO can significantly reduce the solubility of many compounds.[4][5] |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture media for dilutions.[1][3] | Higher temperatures can transiently increase the solubility of the compound during dilution. |
Issue: Delayed Precipitation in Culture
-
Question: The media containing the FAK inhibitor was clear initially, but a precipitate formed after several hours or days in the incubator. What is the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Compound Instability | Prepare fresh dilutions immediately before each experiment. Check the manufacturer's data for stability information. | The inhibitor may not be stable in the aqueous solution at 37°C over long periods, leading to degradation and precipitation of less soluble byproducts.[1] |
| Media Evaporation | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates.[6][7] | Evaporation increases the concentration of the inhibitor and other media components, which can exceed the solubility limit.[6] |
| Interaction with Media Components | If possible, test a different basal media formulation. | The inhibitor may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[2] |
| Temperature Fluctuations | Minimize the time culture vessels are outside the incubator. Use a heated microscope stage for live-cell imaging.[1] | Temperature cycling can affect the solubility of the compound. |
Quantitative Solubility Data
The following table summarizes the solubility of several common FAK inhibitors in various solvents. Note that these values can vary slightly between batches.
| FAK Inhibitor | Synonym(s) | Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| PF-573228 | - | DMSO | ≥20[8] - 49.15 | ~40.7 - 100[9] |
| Water | Insoluble | Insoluble | ||
| Ethanol | Insoluble | Insoluble | ||
| Defactinib | VS-6063, PF-04554878 | DMSO | 100[10][11][12] | 195.89[10][11][12] |
| Water | Insoluble | Insoluble | ||
| Ethanol | Insoluble | Insoluble | ||
| GSK2256098 | - | DMSO | 30[13] - 200[5] | 100[14][15] - 482.05[5] |
| Ethanol | 20.74[15] - 50[14] | 50[14][15] | ||
| DMF | 30 | - | ||
| FAK Inhibitor 14 | Y15 | Water | 14[16] - 59[17] | 50[18] |
| DMSO | 21.3[19] - 56[20] | 75[18][19] |
Experimental Protocols
Protocol 1: Preparation of a FAK Inhibitor Stock Solution
-
Equilibrate : Allow the vial of the powdered FAK inhibitor to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex the solution thoroughly for 1-2 minutes. If the inhibitor does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but ensure the compound is stable at this temperature.[3]
-
Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C as recommended by the manufacturer.[3]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock : Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warm Media : Pre-warm the complete cell culture medium to 37°C.[1][3]
-
Intermediate Dilution (Recommended) : To avoid precipitation, perform an intermediate dilution of the stock solution in DMSO or a small volume of the cell culture medium.
-
Final Dilution : Add the stock or intermediate dilution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[1][3]
-
Final DMSO Concentration : Ensure the final concentration of DMSO in the working solution is well-tolerated by your cell line (typically ≤ 0.5%).[1]
-
Visual Inspection : Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. ≥95% (HPLC), FAK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleck.cn [selleck.cn]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. GSK 2256098 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 16. FAK 抑制剂 14 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 17. Y15 | FAK inhibitor | Probechem Biochemicals [probechem.com]
- 18. rndsystems.com [rndsystems.com]
- 19. FAK Inhibitor 14 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 20. selleckchem.com [selleckchem.com]
Technical Support Center: TAE226 FAK Inhibitor Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor TAE226 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TAE226?
A1: TAE226 is a potent, ATP-competitive small molecule inhibitor that exhibits dual specificity for Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2][3] Its primary mechanism involves binding to the ATP-binding pocket of these kinases, inhibiting their autophosphorylation and subsequent activation.[1] This leads to the disruption of downstream signaling pathways crucial for cell survival, proliferation, migration, and angiogenesis.[4]
Q2: What are the known off-target effects and major side effects of TAE226 in preclinical studies?
Q3: What are the expected cellular effects of TAE226 treatment?
A3: Based on its mechanism of action, TAE226 treatment in sensitive cell lines is expected to lead to:
-
Inhibition of FAK and IGF-1R phosphorylation: A dose-dependent decrease in the phosphorylation of FAK at Tyr397 and IGF-1R.[1][3]
-
Downregulation of downstream signaling: Reduced phosphorylation of downstream effectors such as Akt and ERK.[1]
-
Decreased cell viability and proliferation: Inhibition of cell growth, which can be measured by assays like MTT or SRB.[6][7]
-
Induction of apoptosis and/or cell cycle arrest: An increase in programmed cell death or a halt in cell cycle progression, often at the G2/M phase.[6][7]
-
Reduced cell migration and invasion: Impaired ability of cells to move and invade through extracellular matrices.
Q4: How should TAE226 be prepared and stored for in vitro and in vivo experiments?
A4: For in vitro experiments, TAE226 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, TAE226 can be formulated for oral administration, for example, in a vehicle like 0.5% methylcellulose (B11928114) in water.
Troubleshooting Guides
Issue 1: Lack of Expected Anti-proliferative Effect
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wide range of TAE226 concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Cell Line Insensitivity | Confirm the expression and activation (phosphorylation) of FAK and IGF-1R in your cell line via Western blot. Some cell lines may have low expression or rely on alternative survival pathways. |
| Inhibitor Degradation | Ensure proper storage of TAE226 stock solutions at -20°C in aliquots. Prepare fresh dilutions in culture medium for each experiment. |
| Assay-Specific Issues | Optimize cell seeding density and incubation times for your proliferation assay (e.g., MTT, SRB). Ensure the assay endpoint is appropriate to detect changes in proliferation. |
Issue 2: Inconsistent Results in Western Blotting for p-FAK or p-Akt
| Possible Cause | Troubleshooting Steps |
| Timing of Lysate Collection | Inhibition of phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) after TAE226 treatment to identify the optimal time point for observing maximal inhibition. |
| Suboptimal Antibody Performance | Validate your primary antibodies for phosphorylated and total FAK and Akt. Use positive and negative controls to ensure antibody specificity. |
| Protein Degradation | Prepare cell lysates on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states. |
| Loading and Transfer Issues | Quantify total protein concentration to ensure equal loading. Verify efficient protein transfer to the membrane by Ponceau S staining. |
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of TAE226 may lead to off-target effects beyond FAK and IGF-1R inhibition. Use the lowest effective concentration determined from your dose-response studies. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
| Dual FAK/IGF-1R Inhibition Complexity | The observed phenotype may be a result of the combined inhibition of both kinases. To dissect the individual contributions, consider using a more selective FAK inhibitor or an IGF-1R specific inhibitor as controls, if available. |
Data Presentation
Table 1: Summary of In Vivo Side Effects of TAE226 in Preclinical Models
| Parameter | Animal Model | Dose and Route | Observation | Citation |
| Body Weight | MIA PaCa-2 human pancreatic tumor xenograft (mice) | 100 mg/kg, oral | No body weight loss observed. | [8] |
| Body Weight | 4T1 murine breast tumor model (mice) | 30 mg/kg and 100 mg/kg, oral | No body weight loss observed. | [1] |
| Glucose Metabolism | General preclinical animal models | Not specified | Severe dysregulation of glucose metabolism. | [8] |
Experimental Protocols
Western Blot for FAK and Akt Phosphorylation
-
Cell Treatment: Plate cells and treat with desired concentrations of TAE226 or vehicle control (DMSO) for the determined optimal time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FAK (Tyr397), FAK, p-Akt (Ser473), and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of TAE226 or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: TAE226 inhibits FAK and IGF-1R signaling pathways.
Caption: Troubleshooting workflow for TAE226 experiments.
References
- 1. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAE226, a dual inhibitor of focal adhesion kinase and insulin-like growth factor-I receptor, is effective for Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAE226, a dual inhibitor for FAK and IGF-IR, has inhibitory effects on mTOR signaling in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Therapeutic efficacy of a novel focal adhesion kinase inhibitor TAE226 in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAE226 inhibits human neuroblastoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
Technical Support Center: Minimizing Cytotoxicity of FAK Inhibitors on Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Focal Adhesion Kinase (FAK) inhibitors on normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a target in drug development?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell signaling pathways that control cell survival, proliferation, migration, and angiogenesis.[1][2] In many types of cancer, FAK is overexpressed and activated, which contributes to tumor progression and metastasis.[1][3][4][5] Consequently, inhibiting FAK activity is a promising therapeutic strategy for various cancers.[1][2][3]
Q2: What are the common reasons for observing cytotoxicity in normal cells when using FAK inhibitors?
A2: Cytotoxicity in normal cells can arise from several factors:
-
Off-target effects: Many kinase inhibitors can affect other kinases besides FAK, especially at higher concentrations, leading to unintended cellular damage.[3][6][7]
-
On-target toxicity: FAK plays essential roles in the function of normal cells, such as cellular adhesion and migration.[1][8] Inhibiting its function can disrupt these normal processes.
-
High inhibitor concentration: Using a concentration that is too high can lead to both on-target and off-target toxicity.[2]
-
Suboptimal inhibitor specificity: Some inhibitors are designed to target the highly conserved ATP-binding pocket of kinases, which can lead to a lack of specificity.[3]
Q3: How can I minimize the off-target effects of my FAK inhibitor?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data and reducing cytotoxicity. Here are some strategies:
-
Use a highly selective inhibitor: Whenever possible, choose a FAK inhibitor with a documented high selectivity profile. Some inhibitors are designed to target allosteric sites, which can offer greater specificity compared to those targeting the ATP-binding site.[3]
-
Perform a dose-response curve: Determine the lowest effective concentration of the inhibitor that achieves the desired biological effect (e.g., inhibition of FAK phosphorylation) without causing significant cytotoxicity in normal control cells.[2][9]
-
Consult kinase selectivity data: Review the manufacturer's data or published literature for the inhibitor's activity against a panel of other kinases.[2][3]
-
Use a secondary, structurally different FAK inhibitor: Confirming your results with a different inhibitor can help ensure the observed phenotype is due to FAK inhibition and not an off-target effect of a specific compound.[2]
Q4: What is the role of compensatory signaling pathways in FAK inhibitor cytotoxicity?
A4: Cells can sometimes compensate for the inhibition of one signaling pathway by upregulating another. For example, the FAK homologue, Pyk2, can sometimes compensate for the absence or inhibition of FAK.[6] This can complicate the interpretation of results and potentially contribute to unexpected cellular responses. It is important to assess the activation of key compensatory pathways, such as the PI3K/Akt or ERK pathways, when observing unexpected cytotoxicity.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal (non-cancerous) control cells. | 1. Inhibitor concentration is too high. 2. The inhibitor has significant off-target effects. 3. The normal cell line is unexpectedly sensitive to FAK inhibition. | 1. Perform a dose-response experiment to determine the IC50 value and use the lowest effective concentration.[2] 2. Review the inhibitor's selectivity profile. Consider using a more selective inhibitor or one with a different mechanism of action (e.g., allosteric inhibitor).[3] 3. Characterize FAK expression and activation (p-FAK Y397) in your normal cell line via Western blot.[2] |
| Inconsistent results between experiments. | 1. Reagent instability (repeated freeze-thaw cycles). 2. Variability in cell culture conditions (passage number, confluency). 3. Inconsistent treatment duration. | 1. Aliquot the FAK inhibitor upon receipt and store at the recommended temperature. Prepare fresh dilutions for each experiment.[9] 2. Standardize cell culture procedures, ensuring consistent cell passage numbers and confluency at the time of treatment.[9] 3. Perform a time-course experiment to identify the optimal treatment duration for your specific assay and cell line.[2][9] |
| No therapeutic window between cancer and normal cells. | 1. FAK pathway is equally important for the survival of both cell types. 2. The cancer cell line may have developed resistance or is not reliant on FAK signaling. 3. The inhibitor is broadly cytotoxic due to off-target effects. | 1. Investigate combination therapies. Combining a FAK inhibitor with a cytotoxic chemotherapy agent or another targeted therapy may provide a synergistic effect and allow for lower, less toxic doses of the FAK inhibitor.[11][12][13][14] 2. Confirm FAK overexpression and activation in the cancer cell line.[2] Consider if the cancer has compensatory survival pathways.[9] 3. As mentioned previously, evaluate the inhibitor's specificity and consider alternatives. |
| Unexpected phenotypes or cellular stress responses. | 1. The inhibitor may have kinase-independent effects. 2. The solvent (e.g., DMSO) concentration is too high. | 1. FAK has scaffolding functions independent of its kinase activity.[1][9] A kinase inhibitor will not affect these functions. Consider using genetic approaches like siRNA to deplete the entire FAK protein for comparison. 2. Ensure the final concentration of the vehicle control (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level.[2] |
Quantitative Data Summary
Table 1: IC50 Values of Common FAK Inhibitors in Various Cell Lines
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| PF-573,228 | FAK | Recombinant FAK (in vitro) | 3-4 | [8] |
| PF-573,228 | FAK | Human epithelial carcinoma | ~300-500 (for p-FAK inhibition) | [8][15] |
| PF-562,271 | FAK, Pyk2 | Recombinant FAK (in vitro) | 1.5 | [8] |
| PF-562,271 | FAK, Pyk2 | Recombinant Pyk2 (in vitro) | 14 | [8] |
| PND-1186 | FAK | Recombinant FAK (in vitro) | 1.5 | [12] |
| PND-1186 | FAK | Cultured breast carcinoma cells | 100 | [12] |
| Y15 | FAK (allosteric) | Pancreatic cancer cells (Panc-1) | ~25,000-100,000 (for apoptosis) | [12][16] |
| TAE226 | FAK, IGF-1R | Various cancer cell lines | Varies | [12][17] |
| Compound 14 | FAK | Recombinant FAK (in vitro) | 3.7 | [5] |
| GSK-2256098 | FAK | Recombinant FAK (in vitro) | 18 | [5] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used.
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a FAK inhibitor and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Normal and cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
FAK inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to attach overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the FAK inhibitor in complete culture medium. A common approach is a 2- or 3-fold dilution series.[2] Include a vehicle control (medium with the same DMSO concentration as the highest inhibitor dose) and a no-treatment control.[2]
-
Treatment: Remove the medium from the wells and add the prepared inhibitor dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for FAK Phosphorylation
This protocol assesses the direct inhibitory effect of the compound on FAK activation in a cellular context.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the FAK inhibitor at various concentrations for a short duration (e.g., 1-6 hours).[2] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[9]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK.[9]
-
Analysis: Quantify the band intensities to determine the extent of FAK phosphorylation inhibition at different inhibitor concentrations.
Visualizations
Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.
Caption: Troubleshooting workflow for addressing high cytotoxicity of FAK inhibitors in normal cells.
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archive.cancerworld.net [archive.cancerworld.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 15. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of FAK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered Focal Adhesion Kinase (FAK) inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Troubleshooting Steps |
| Low Oral Bioavailability in Preclinical Models | 1. Poor Aqueous Solubility: The FAK inhibitor may not be dissolving sufficiently in gastrointestinal (GI) fluids. 2. Low Intestinal Permeability: The compound may not be efficiently crossing the intestinal epithelial barrier. 3. High First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2] 4. Efflux Transporter Activity: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the GI lumen. | 1. Improve Solubility: - Formulation: Develop amorphous solid dispersions or lipid-based formulations (e.g., SEDDS). - Particle Size Reduction: Employ micronization or nanomilling techniques. 2. Assess Permeability: - Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.[3][4] 3. Evaluate Metabolism: - Perform in vitro metabolic stability assays using liver microsomes. 4. Investigate Efflux: - In the Caco-2 assay, include a P-gp inhibitor (e.g., verapamil) to see if permeability improves. |
| High Variability in Pharmacokinetic (PK) Data | 1. Food Effects: The presence or absence of food can significantly alter the absorption of the FAK inhibitor. For instance, the AUC of Defactinib increased 2.7-fold with a high-fat meal.[5] 2. Inconsistent Dosing Formulation: The formulation may not be homogenous, leading to variable drug concentrations. 3. Animal-to-Animal Variability: Differences in gastric pH, GI transit time, and enzyme expression can contribute to variability. | 1. Conduct a Food-Effect Study: Dose the FAK inhibitor to animals in both fasted and fed states to quantify the impact of food. 2. Ensure Formulation Quality: Thoroughly validate the homogeneity and stability of your dosing formulation. 3. Increase Sample Size: Use a sufficient number of animals per group to obtain statistically meaningful data. |
| Discrepancy Between In Vitro Potency and In Vivo Efficacy | 1. Suboptimal PK Profile: The FAK inhibitor may not be reaching and maintaining therapeutic concentrations at the tumor site. 2. Poor Target Engagement In Vivo: Insufficient drug concentration at the tumor may not be enough to inhibit FAK phosphorylation. 3. Rapid Clearance: The compound may be cleared from the body too quickly. | 1. Optimize Dosing Regimen: Conduct dose-ranging PK studies to establish a regimen that achieves the target exposure. 2. Assess Target Modulation: Collect tumor samples at various time points after dosing and measure the inhibition of FAK phosphorylation (p-FAK) by Western blot or ELISA.[6] 3. Characterize Metabolism: Identify the major metabolic pathways and metabolites to understand clearance mechanisms.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many small molecule kinase inhibitors, including FAK inhibitors?
A1: The low oral bioavailability of many kinase inhibitors is often due to a combination of factors, including poor aqueous solubility, high lipophilicity, and extensive first-pass metabolism.[8] For some FAK inhibitors, being a substrate of efflux transporters like P-glycoprotein can also significantly limit absorption.[9]
Q2: How can I improve the aqueous solubility of my FAK inhibitor for oral administration?
A2: Several formulation strategies can enhance solubility. Creating amorphous solid dispersions by spray drying or hot-melt extrusion can increase the dissolution rate. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and take advantage of lipid absorption pathways. Additionally, reducing the particle size through techniques like nano-milling increases the surface area for dissolution.
Q3: My FAK inhibitor shows good solubility but still has low oral bioavailability. What could be the issue?
A3: If solubility is not the limiting factor, low intestinal permeability is a likely culprit. The molecule's size, polarity, and number of rotatable bonds can hinder its passage through the intestinal wall. It is also crucial to investigate if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells. A Caco-2 permeability assay can help differentiate between low passive permeability and active efflux.[3][4]
Q4: What is the significance of the efflux ratio determined from a Caco-2 assay?
A4: The efflux ratio, calculated as the permeability from the basolateral to the apical side divided by the permeability from the apical to the basolateral side (Papp(B-A)/Papp(A-B)), indicates whether a compound is actively transported out of the cells. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.
Q5: How does first-pass metabolism affect the bioavailability of oral FAK inhibitors?
A5: First-pass metabolism is the metabolic process that a drug undergoes in the gut wall and liver after oral absorption, before it reaches systemic circulation.[1][2] If a FAK inhibitor is extensively metabolized by enzymes such as CYP3A4, a significant portion of the administered dose will be inactivated, leading to reduced bioavailability.[5]
Q6: What are some common in vivo models for assessing the oral bioavailability of FAK inhibitors?
A6: Rodent models, particularly rats, are commonly used for initial in vivo pharmacokinetic and bioavailability studies.[10][11] These studies typically involve administering the FAK inhibitor via both intravenous (IV) and oral (PO) routes to different groups of animals. By comparing the area under the plasma concentration-time curve (AUC) for both routes, the absolute oral bioavailability (F%) can be calculated.[12]
Quantitative Data on FAK Inhibitor Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for several FAK inhibitors from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of FAK Inhibitors
| FAK Inhibitor | Animal Model | Oral Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| PND-1186 | Mouse | 150 mg/kg | ~14,000 | 4 | >3,000 at 12h | Not Reported | [6] |
| PF-562,271 | Mouse | 33 mg/kg | Not Reported | Not Reported | EC50 of 93 ng/mL for in vivo FAK phosphorylation inhibition | ≥ 50% (predicted) | [13][14] |
| Defactinib | Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [15] |
| SR13668 | Rat (Male) | 30 mg/kg | Not Reported | Not Reported | Not Reported | 25.4 ± 3.8 | [10] |
| SR13668 | Rat (Female) | 30 mg/kg | Not Reported | Not Reported | Not Reported | 27.7 ± 3.9 | [10] |
Table 2: Clinical Pharmacokinetics of FAK Inhibitors
| FAK Inhibitor | Dose | Cmax | Tmax | Half-life (t1/2) | Key Findings | Reference |
| GSK2256098 | 80-1500 mg BID | Dose-proportional | Not Reported | 4-9 h | MTD identified as 1000 mg BID. | [16] |
| Defactinib (VS-6063) | 400 mg BID | Not Reported | Not Reported | 9.0 h | Exposure comparable between Japanese and non-Japanese subjects. | [17][18] |
| PF-00562271 | 125 mg BID with food | Not Reported | Not Reported | 2-3 h | MTD is 125 mg BID with food; potent CYP3A inhibitor. | [13] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a FAK inhibitor and determine if it is a substrate for efflux pumps.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports in transwell plates for 21 days to allow for differentiation and formation of a polarized monolayer.[3]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a predetermined threshold (e.g., 300 Ω·cm²) before the experiment.[19]
-
-
Permeability Assessment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing the FAK inhibitor (e.g., 10 µM) to the apical (donor) compartment.[4]
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Efflux Assessment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction by adding the FAK inhibitor to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the FAK inhibitor in all samples using a validated LC-MS/MS method.[20]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of a FAK inhibitor.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate rodent model) with jugular vein catheters for serial blood sampling.[10]
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples into heparinized tubes at multiple time points after dosing for both groups (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[12]
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100[12]
-
Visualizations
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-ESI-MS/MS determination of defactinib, a novel FAK inhibitor in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Compensatory Signaling in FAK Inhibition Experiments
Welcome to the technical support center for researchers studying Focal Adhesion Kinase (FAK) inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of compensatory signaling and resistance mechanisms that can arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are treating our cancer cell line with a FAK inhibitor, but we are not observing the expected decrease in cell viability. What are the potential reasons for this resistance?
A1: Resistance to FAK inhibitors is a common observation and can be attributed to several factors, primarily the activation of compensatory signaling pathways. Here are the most frequent causes:
-
Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of FAK can trigger a rapid feedback mechanism leading to the upregulation and activation of various RTKs, such as EGFR, HER2, and others.[1][2] These activated RTKs can then directly phosphorylate FAK at its key activating residue, Tyrosine 397 (Y397), effectively bypassing the inhibitor.[1][2] This "oncogenic protection" maintains downstream signaling through pathways like PI3K/Akt and MAPK/ERK, promoting cell survival.[1][2]
-
Activation of Parallel Survival Pathways: FAK is a central node in a complex signaling network. When its kinase activity is blocked, cells can reroute signals through parallel pro-survival pathways. The most common of these are the PI3K/Akt/mTOR and the Ras/RAF/MEK/ERK (MAPK) pathways.[3][4][5]
-
FAK's Scaffold Function: FAK possesses both kinase-dependent and kinase-independent (scaffolding) functions.[6][7] Small molecule inhibitors typically target the ATP-binding pocket of the kinase domain, leaving the scaffolding function intact. This allows FAK to continue to act as a platform for protein-protein interactions that can promote cell survival and signaling.
-
Crosstalk with Other Pathways: FAK signaling is intricately linked with other pathways like Src, YAP, and Wnt.[3][8] Inhibition of FAK can lead to adaptive changes in these interconnected pathways, contributing to a resistant phenotype.
Q2: We observe an increase in phosphorylation of ERK and/or Akt after treating with our FAK inhibitor. Is this an expected off-target effect?
A2: While off-target effects are always a consideration with kinase inhibitors, an increase in p-ERK and p-Akt following FAK inhibition is a well-documented compensatory response.[1][2] Rather than an off-target effect, this is often an on-target consequence of the cellular rewiring that occurs to bypass the FAK blockade. FAK inhibition can lead to the activation of RTKs, which in turn robustly activate the MAPK/ERK and PI3K/Akt pathways.[1][2]
Q3: How can we confirm that the resistance we are observing is due to compensatory signaling?
A3: A combination of biochemical and functional assays can help confirm the role of compensatory signaling:
-
Phospho-protein analysis: Use Western blotting or antibody arrays to probe for changes in the phosphorylation status of key signaling nodes. Look for increased phosphorylation of RTKs, Akt, ERK, and S6 ribosomal protein (a downstream target of mTOR).
-
Combination therapy studies: If you hypothesize that a specific pathway is compensating, use a combination of your FAK inhibitor and an inhibitor of the suspected compensatory pathway (e.g., a MEK inhibitor if you see increased p-ERK, or a PI3K/mTOR inhibitor if you see increased p-Akt). Synergistic effects on cell viability would support your hypothesis.[3][9]
-
Gene expression analysis: Analyze changes in the expression of genes related to RTKs and other signaling pathways following FAK inhibitor treatment.
Troubleshooting Guides
Issue 1: Lack of Efficacy of FAK Inhibitor as a Single Agent
-
Problem: Your FAK inhibitor does not induce the expected phenotype (e.g., decreased proliferation, migration, or increased apoptosis) when used alone.
-
Possible Cause & Solution:
-
Compensatory RTK Activation:
-
Troubleshooting Step: Perform a phospho-RTK array or Western blot for prominent RTKs (EGFR, HER2, MET, etc.) in your cell line with and without FAK inhibitor treatment.
-
Solution: If you observe increased RTK phosphorylation, consider a combination therapy approach with an appropriate RTK inhibitor.
-
-
MAPK or PI3K/Akt Pathway Activation:
-
Issue 2: Rebound in Downstream Signaling After Initial Inhibition
-
Problem: You observe an initial decrease in the phosphorylation of FAK targets, but the signal recovers over time despite continuous FAK inhibitor treatment.
-
Possible Cause & Solution:
-
Rapid RTK Reprogramming: In some cell lines, particularly those with high basal RTK levels, compensatory RTK activation can occur rapidly.[2]
-
Troubleshooting Step: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and analyze the phosphorylation status of FAK (Y397), RTKs, ERK, and Akt.
-
Solution: Co-treatment with an appropriate RTK inhibitor from the beginning of the experiment may be necessary to prevent this rebound.
-
-
Data Presentation
Table 1: Summary of Compensatory Signaling Pathways upon FAK Inhibition
| Compensatory Mechanism | Key Mediators | Downstream Effects | Proposed Combination Therapy |
| RTK Upregulation/Activation | EGFR, HER2, MET, AXL, EphA2[1][2][9] | Reactivation of FAK (pY397), activation of PI3K/Akt and MAPK/ERK pathways[1][2] | FAKi + RTK inhibitor (e.g., Gefitinib, Lapatinib) |
| MAPK Pathway Activation | Ras, RAF, MEK, ERK[3][4] | Increased cell proliferation and survival | FAKi + MEK inhibitor (e.g., Trametinib)[7] |
| PI3K/Akt Pathway Activation | PI3K, Akt, mTOR[3][5] | Enhanced cell survival, proliferation, and resistance to apoptosis | FAKi + PI3K/mTOR inhibitor (e.g., BEZ235)[9] |
| Src Family Kinase Activation | Src, Fyn, Yes | Can phosphorylate FAK and other downstream targets, promoting migration and invasion | FAKi + Src inhibitor (e.g., Dasatinib) |
| YAP/TAZ Activation | YAP, TAZ | Increased transcription of pro-proliferative and anti-apoptotic genes | FAKi + YAP/TAZ inhibitor |
| Wnt/β-catenin Pathway Activation | Wnt, β-catenin | Enhanced cell proliferation and stemness[8] | FAKi + Wnt pathway inhibitor |
FAKi: FAK inhibitor
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of focal adhesion kinase induces apoptosis in bladder cancer cells via Src and the phosphatidylinositol 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 8. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Signaling Excitability in Cervical and Pancreatic Cancer Cells Through Combined Inhibition of FAK and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Contradictory Results in FAK Inhibition Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Focal Adhesion Kinase (FAK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and resolve contradictory or unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of Focal Adhesion Kinase (FAK)?
A1: FAK is a non-receptor tyrosine kinase that plays a critical role in integrating signals from integrins and growth factor receptors. It has two main functions:
-
Kinase-dependent activity: FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases. This FAK/Src complex then phosphorylates downstream targets, activating signaling pathways like PI3K/Akt and MAPK/ERK, which regulate cell survival, proliferation, migration, and invasion.[1][2][3]
-
Kinase-independent scaffolding function: FAK acts as a scaffold, bringing together various signaling proteins to form functional complexes.[1][4][5] This scaffolding role can influence cell survival and gene expression, for instance, by interacting with p53 in the nucleus.[1][6]
Q2: Why are the results of my FAK inhibition experiments inconsistent?
A2: Inconsistent results in FAK inhibition studies can arise from several factors, including reagent stability, cell culture variability, and assay timing. It is crucial to aliquot inhibitors to avoid freeze-thaw cycles, use cells at a consistent passage number and confluency, and perform time-course experiments to determine optimal treatment duration.[7]
Q3: I'm not observing the expected phenotype (e.g., no change in cell migration) after treating with a FAK inhibitor. What are the possible reasons?
A3: Several factors could lead to a lack of the expected phenotype:
-
Suboptimal Inhibitor Concentration: The effective concentration of a FAK inhibitor can vary significantly between cell lines.[8]
-
Cell Line Resistance: Some cell lines may have intrinsic resistance to FAK inhibition due to compensatory signaling pathways.[7]
-
Dominant Scaffolding Function: In some contexts, the kinase-independent scaffolding function of FAK may be more critical.[1][9] Since ATP-competitive inhibitors only block the kinase activity, the scaffolding function remains intact.
-
Compensatory Upregulation of PYK2: PYK2 is a kinase closely related to FAK. Inhibition of FAK can sometimes lead to the upregulation or increased phosphorylation of PYK2, which can compensate for the loss of FAK activity.[10][11]
Q4: My FAK inhibitor is showing off-target effects. How can I confirm this and what can I do?
A4: Off-target effects are a known issue with some kinase inhibitors, especially at higher concentrations.[10][12] To address this:
-
Confirm with a Second Inhibitor: Use a structurally different FAK inhibitor to see if it produces the same phenotype.
-
Use RNAi: Compare the inhibitor's effect with the phenotype observed after FAK knockdown using siRNA or shRNA. This will help distinguish between effects due to inhibition of FAK's kinase activity versus depletion of the entire FAK protein (both kinase and scaffold functions).[7]
-
Consult Selectivity Profiles: Review the manufacturer's data for the inhibitor's kinase selectivity profile to be aware of potential off-targets.[8]
Troubleshooting Guides
Issue 1: FAK inhibitor shows reduced or no effect on cell viability/migration.
-
Possible Cause 1: Insufficient Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 for your specific cell line and assay.[8]
-
-
Possible Cause 2: Compensatory Signaling Pathways.
-
Troubleshooting Step: Investigate the activation of potential compensatory pathways. For example, resistance to FAK inhibitors has been linked to the activation of STAT3 or Receptor Tyrosine Kinase (RTK) signaling.[13][14][15] Perform Western blots to check the phosphorylation status of key proteins in these pathways (e.g., p-STAT3, p-HER2).
-
-
Possible Cause 3: Predominant Scaffolding Function of FAK.
-
Troubleshooting Step: Use siRNA or shRNA to deplete total FAK protein and compare the phenotype to that of the kinase inhibitor. If FAK depletion has a stronger effect, it suggests the scaffolding function is critical.[9]
-
Issue 2: Paradoxical increase in metastasis or invasion after FAK inhibitor treatment.
-
Possible Cause 1: Kinase-Independent Scaffolding Effects.
-
Troubleshooting Step: This has been observed in some preclinical models.[9] It is hypothesized that inhibiting the kinase activity might alter the conformation of FAK, potentially enhancing certain scaffolding interactions that promote an invasive phenotype. Further investigation into the protein-protein interactions of FAK in the presence of the inhibitor is warranted.
-
-
Possible Cause 2: Off-target effects of the inhibitor.
-
Troubleshooting Step: At certain concentrations, the inhibitor might be affecting other kinases that, when inhibited, lead to a more invasive phenotype.[12] It is crucial to use the lowest effective concentration and validate findings with a second, structurally distinct FAK inhibitor or with FAK knockdown.
-
Quantitative Data Summary
The efficacy of FAK inhibitors is often reported as the half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for some common FAK inhibitors. Note that these values can vary depending on the assay conditions and cell line used.
| Inhibitor | Target(s) | Reported IC50 | Reference(s) |
| TAE226 | FAK | 5.5 nM | [12] |
| PF-573228 | FAK | 4.0 nM | [16] |
| PF-562,271 | FAK | 1.5 nM | [17] |
| Defactinib (VS-6063) | FAK, PYK2 | Time- and dose-dependent inhibition of p-FAK Y397 | [11] |
| GSK2256098 | FAK | 18 nM (as a reference) | [16] |
| BI-0319 (PROTAC-FAK) | FAK (degrader) | Reduces FAK protein levels | [18] |
| Y15 | FAK (kinase inhibitor) | Used at various concentrations (e.g., 10-20 µM) | [18] |
Experimental Protocols
Western Blot for Phospho-FAK (Y397)
This protocol is used to assess the direct inhibitory effect of a compound on FAK kinase activity by measuring its autophosphorylation status.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the FAK inhibitor at various concentrations for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).[19]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.[19][20]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[19][20]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK.[7][19]
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an ECM-coated surface, a process in which FAK plays a key role.
-
Plate Coating: Coat a 96-well plate with an ECM protein (e.g., fibronectin, collagen) and incubate overnight at 4°C. Block non-specific binding with BSA.
-
Cell Preparation: Pre-treat a suspension of cells with the FAK inhibitor or vehicle control for a specified time.
-
Seeding: Seed the treated cells onto the ECM-coated plate and incubate for 30-90 minutes at 37°C to allow for adhesion.[20]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.[20]
-
Quantification: Stain the remaining adherent cells with 0.1% Crystal Violet for 20-30 minutes.[20] Solubilize the dye and measure the absorbance at a specific wavelength.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of a FAK inhibitor on cell migration.[19]
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.[7]
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.[7]
-
Treatment: Wash the cells to remove debris and add fresh media containing the FAK inhibitor or a vehicle control.[7]
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).[7]
-
Analysis: Measure the width of the scratch at multiple points for each time point and condition. Calculate the percentage of wound closure over time.[7]
Visualizations
Caption: Core FAK signaling pathways activated by integrins and growth factors.
Caption: Logical workflow for troubleshooting unexpected results in FAK inhibitor studies.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 12. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-Kinase Inhibitors. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 16. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 17. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Efficacy of FAK Inhibitors PF-573228 and Y15
For researchers, scientists, and drug development professionals, the targeting of Focal Adhesion Kinase (FAK) represents a promising strategy in oncology. This guide provides a detailed comparison of two prominent FAK inhibitors, PF-573228 and Y15, summarizing their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression and activation are linked to the progression and metastasis of various cancers, making it a compelling therapeutic target.[1][2] PF-573228 is an ATP-competitive inhibitor of FAK, while Y15 functions as an allosteric inhibitor, specifically targeting the autophosphorylation site Tyr397, which is a critical step in FAK activation.[3][4] This fundamental difference in their mechanism of action can lead to varied downstream effects and efficacy profiles.
Quantitative Efficacy Showdown
To facilitate a clear comparison, the following tables summarize the in vitro and in vivo efficacy of PF-573228 and Y15 across various cancer models.
In Vitro Efficacy: Inhibition of Cell Viability and FAK Phosphorylation
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (Cell Viability) | IC50 (FAK Phosphorylation) | Citation(s) |
| PF-573228 | Pancreatic, Malignant Pleural Mesothelioma | - | Dose-dependent inhibition of growth | Suppressed Y397 phosphorylation | [5] |
| Glioblastoma | U87-MG, U251-MG | Significant reduction from 10 µM and 40 µM, respectively | - | [6] | |
| Neuroblastoma | COA3, COA6 | 12.0 µM, 1.13 µM | Dose-dependent decrease | [7] | |
| Various | REF52, PC3, SKOV-3, L3.6p1, F-G, MDCK | Did not inhibit cell growth at 1 µM | 30-500 nM | [3] | |
| Y15 | Pancreatic | Panc-1 | Starting at 1 µM | Starting at 0.1 µM | [2] |
| Colon Cancer | SW620, SW480, DLD1 | Significant inhibition at 1-2 µM | Dose-dependent decrease | [1] | |
| Thyroid Cancer | TT, TPC1, BCPAP, K1 | 2.05 µM, 5.74 µM, 9.99 µM, 17.54 µM | Effective decrease at 3-50 µM | [8][9] | |
| Neuroblastoma | COA3, COA6 | 20.5 µM, 4.5 µM | Dose-dependent decrease | [7] | |
| Non-Small Cell Lung Cancer | A549, H1299, H1650, H1975 | Dose-dependent decrease | Time and dose-dependent decrease | [10] |
In Vivo Efficacy: Tumor Growth Inhibition
| Inhibitor | Cancer Model | Administration Route & Dosage | Tumor Growth Inhibition | Citation(s) |
| PF-573228 | Mammary Tumorigenesis (Ctrl-MT mice) | - | Significant suppression of tumorigenesis and lung metastasis | [3] |
| Y15 | Pancreatic Cancer (Nude mice xenograft) | - | Significant tumor growth inhibition; synergistic with gemcitabine | [2] |
| Colon Cancer (SW620 xenograft) | Oral | 28% decrease alone; 48% decrease with 5-FU/oxaliplatin | [1] | |
| Non-Small Cell Lung Cancer (A549, H1299, H1650, H1975 xenografts) | - | Significant tumor growth inhibition | [10] | |
| Glioblastoma (Animal models) | - | Significantly prolonged survival; synergistic with temozolomide | [11] |
Deciphering the Mechanisms: Signaling Pathways
The antitumor effects of both PF-573228 and Y15 stem from their ability to disrupt the FAK signaling cascade. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This FAK/Src complex then phosphorylates downstream targets, activating pathways like Ras-ERK and PI3K-Akt, which are crucial for cancer cell proliferation, survival, and migration.
Experimental Corner: Protocols for Efficacy Assessment
Reproducible and rigorous experimental design is paramount in comparing the efficacy of kinase inhibitors. Below are detailed protocols for key assays used in the characterization of PF-573228 and Y15.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of PF-573228 or Y15 (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane.
-
Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed serum-starved cells in serum-free media in the upper chamber.
-
Inhibitor Treatment: Add PF-573228 or Y15 to the upper chamber at various concentrations.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the top of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
Western Blot for FAK Phosphorylation
This technique is used to detect the levels of phosphorylated FAK (p-FAK) at Tyr397.
-
Cell Treatment and Lysis: Treat cells with PF-573228 or Y15 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-FAK (Tyr397) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FAK as a loading control.[12]
Logical Framework for Inhibitor Comparison
The selection of an appropriate FAK inhibitor for a specific research context depends on a logical evaluation of their characteristics and the experimental goals.
References
- 1. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy of focal adhesion kinase inhibition in non-small cell lung cancer with oncogenically activated MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK Inhibitor Proves Effective Against Brain Tumors in Preclinical Studies, Roswell Park-Led Study Shows | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
FAK as a Therapeutic Target in Neuroblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuroblastoma, the most common extracranial solid tumor in children, presents a significant therapeutic challenge, particularly in high-risk cases which have a dismal prognosis.[1] The search for novel therapeutic targets has identified Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase, as a promising candidate.[1][2] FAK is frequently overexpressed in various human tumors, including neuroblastoma, where its elevated expression is linked to tumor virulence and poor patient outcomes.[1][2] This guide provides a comprehensive validation of FAK as a therapeutic target in neuroblastoma, comparing FAK inhibition with other treatment strategies and presenting supporting experimental data.
FAK's Role in Neuroblastoma Pathogenesis
FAK is a critical mediator of cell signaling pathways that regulate proliferation, survival, migration, and adhesion.[1][3] In neuroblastoma, FAK expression is significantly increased in aggressive, high-stage tumors, particularly those with amplification of the MYCN oncogene, a primary adverse prognostic factor.[1][4] The MYCN protein has been shown to bind to the FAK promoter, augmenting its expression and creating a feed-forward loop that drives tumor progression.[1][4]
FAK's signaling activity is initiated by autophosphorylation at the Tyrosine 397 (Y397) site, which creates a high-affinity binding site for the SH2 domain of Src family kinases.[3][4] This FAK/Src interaction activates multiple downstream pathways, including the PI3K/AKT pathway, which promotes cell survival and proliferation.[3][4] Furthermore, FAK has been shown to interact with VEGFR-3, a receptor tyrosine kinase crucial for tumor lymphangiogenesis and metastasis.[1] This interaction highlights FAK's central role in the metastatic spread of neuroblastoma.[1]
FAK Inhibition: A Validated Therapeutic Strategy
The inhibition of FAK has demonstrated significant anti-tumor effects in both in vitro and in vivo models of neuroblastoma.[1][5] Various methods of FAK inhibition, including small molecule inhibitors and siRNA, have been shown to decrease neuroblastoma cell viability, invasion, and migration.[1][5] Notably, the effects of FAK inhibition are more pronounced in neuroblastoma cell lines with MYCN amplification, suggesting a potential targeted therapeutic strategy for this high-risk patient population.[5]
Comparative Efficacy of FAK Inhibitors
Several small molecule inhibitors targeting FAK have been evaluated in preclinical neuroblastoma studies. The following table summarizes the quantitative data on the efficacy of these inhibitors.
| Inhibitor | Target | Cell Lines | Key In Vitro Effects | Key In Vivo Effects | Reference |
| Y15 (1,2,4,5-benzenetetraamine tetrahydrochloride) | FAK Y397 phosphorylation | SK-N-AS, SK-N-BE(2), SH-EP, WAC2 | Increased detachment, decreased cell viability, increased apoptosis. More sensitive in MYCN+ cells. | Decreased tumor growth in nude mouse xenografts, with greater effects in MYCN+ tumors.[4][6] Blocks BBS-induced neuroblastoma growth and liver metastases.[7][8] | [4][6][7][8] |
| TAE226 (NVP-TAE226) | FAK | SK-N-BE(2), SK-N-AS | Decreased cell viability (more significant in MYCN amplified cells), decreased cell invasion.[1][9] | Significant decrease in tumor burden in a nude mouse model.[5] | [1][5][9] |
| C4 (Chloropyramine hydrochloride) | FAK-VEGFR-3 interaction | SK-N-AS, SK-N-BE(2) | Decreased cellular attachment, migration, and survival. Increased apoptosis.[10] | Decreased neuroblastoma xenograft growth. Synergistic effect with doxorubicin.[10][11] | [10][11] |
| PF-573,228 | FAK Y397 phosphorylation | Not specified for neuroblastoma | Inhibits invasion and migration in other cancers. | Tumor suppression and prolonged survival in animal models of other cancers. | [12] |
| GSK2256098 | FAK Y397 site | Not specified for neuroblastoma | Inhibits cell proliferation, migration, and invasion in other cancers. | Lower tumor weight and less metastasis in mouse models of other cancers. | [12] |
| ESK440 | Dual ALK and FAK inhibitor | Panel of NB cell lines | Low IC50 values in cells with ALK genomic aberrations. Inhibited ALK and FAK signaling, decreased MYCN expression. | Tumor regression in a neuroblastoma xenograft model. | [13] |
FAK Signaling and Therapeutic Intervention
The signaling pathways downstream of FAK provide multiple points for therapeutic intervention. The following diagram illustrates the central role of FAK and the points of action for various inhibitors.
References
- 1. Targeting Focal Adhesion Kinase in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]
- 3. Inhibition of Focal Adhesion Kinase and Src Increases Detachment and Apoptosis in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK Inhibition Decreases Neuroblastoma Cell Invasion, Migration and Metastasis - OAK Open Access Archive [oak.novartis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. oncotarget.com [oncotarget.com]
- 8. FAK is a Critical Regulator of Neuroblastoma Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MYCN, Neuroblastoma and Focal Adhesion Kinase (FAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of FAK and VEGFR-3 Binding Decreases Tumorigenicity in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of FAK and VEGFR-3 binding decreases tumorigenicity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Y15 FAK Inhibitor: A Comparative Guide to its Effects on Cell Detachment and Apoptosis
For researchers, scientists, and drug development professionals investigating novel anti-cancer therapies, Focal Adhesion Kinase (FAK) has emerged as a critical target. Its role in cell adhesion, migration, proliferation, and survival makes it a linchpin in tumor progression and metastasis. This guide provides a comprehensive comparison of the Y15 FAK inhibitor, detailing its effects on cell detachment and apoptosis, and benchmarking its performance against other notable FAK inhibitors. All quantitative data is supported by experimental evidence, and detailed protocols are provided for key assays.
Mechanism of Action: Y15 and the FAK Signaling Pathway
Y15, also known as 1,2,4,5-Benzenetetraamine tetrahydrochloride, is a small molecule inhibitor that specifically targets the autophosphorylation of FAK at tyrosine 397 (Y397).[1] This autophosphorylation is a critical initial step in FAK activation. By inhibiting this event, Y15 effectively blocks the recruitment of Src family kinases and the subsequent phosphorylation cascade that activates downstream pro-survival and pro-proliferative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[2][3] Disruption of these pathways in cancer cells leads to a loss of adhesion to the extracellular matrix (ECM), triggering a form of programmed cell death known as anoikis, or detachment-induced apoptosis.[4][5]
References
- 1. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
GSK2256098: A Potent Inhibitor of FAK Y397 Autophosphorylation
A comprehensive analysis of GSK2256098's inhibitory effects on Focal Adhesion Kinase (FAK) autophosphorylation at tyrosine 397 (Y397), with a comparative look at alternative inhibitors and detailed experimental methodologies.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] A critical step in FAK activation is its autophosphorylation at the Y397 residue. This event creates a binding site for Src family kinases, leading to the full activation of FAK and downstream signaling cascades, including the PI3K/Akt and ERK pathways.[2][3] Dysregulation of FAK activity is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1][4] GSK2256098 is a potent and selective, ATP-competitive inhibitor of FAK that specifically targets this Y397 autophosphorylation.[4][5]
Comparative Analysis of FAK Inhibitors
GSK2256098 demonstrates high potency in inhibiting FAK Y397 phosphorylation across various cancer cell lines. A comparison with other known FAK inhibitors reveals its efficacy.
| Inhibitor | Mechanism of Action | Target | IC50 (FAK Y397 Phosphorylation) | Cell Lines Tested | Selectivity |
| GSK2256098 | ATP-competitive, reversible | FAK Kinase | 8.5 nM, 12 nM, 15 nM | U87MG (brain), A549 (lung), OVCAR8 (ovary) | ~1000-fold more selective for FAK over Pyk2 |
| PF-573228 | ATP-competitive | FAK Kinase | 4 nM (enzymatic assay) | MDA-MB-231 (breast) | Selective for FAK |
| VS-6063 (Defactinib) | ATP-competitive | FAK and Pyk2 | Not explicitly stated for Y397, but inhibits FAK activity | Various solid tumors | Dual FAK/Pyk2 inhibitor |
| Y15 | Allosteric, targets Y397 scaffolding site | FAK Y397 site | ~1 µM | Breast, pancreatic, neuroblastoma, glioblastoma cell lines | Specific for FAK Y397 autophosphorylation |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical FAK signaling pathway and the point of inhibition by GSK2256098.
Caption: FAK signaling pathway and the inhibitory action of GSK2256098.
Experimental Protocols
Assessing the Effect of GSK2256098 on FAK Y397 Autophosphorylation via Western Blot
This protocol details the methodology to determine the inhibitory effect of GSK2256098 on FAK Y397 autophosphorylation in cultured cells.
1. Cell Culture and Treatment:
-
Seed cells (e.g., U87MG, A549, or OVCAR8) in 6-well plates and grow to 70-80% confluency.[3]
-
Prepare a stock solution of GSK2256098 in DMSO.
-
Treat cells with varying concentrations of GSK2256098 (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 1 hour).[6] Include a vehicle control (DMSO) group.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[3]
-
Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.[7]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[3]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
5. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control like GAPDH or β-actin.[3][7]
-
Quantify the band intensities using densitometry software.
-
The level of FAK Y397 phosphorylation is expressed as the ratio of phospho-FAK (Y397) to total FAK.[7]
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Workflow for Western blot analysis of FAK Y397 phosphorylation.
Conclusion
GSK2256098 is a highly effective inhibitor of FAK Y397 autophosphorylation, demonstrating low nanomolar potency in various cancer cell lines.[5][6][10] Its high selectivity for FAK over other kinases like Pyk2 makes it a valuable tool for studying FAK-mediated signaling and a promising candidate for cancer therapy.[10] The provided experimental protocol offers a robust method for researchers to evaluate the efficacy of GSK2256098 and other FAK inhibitors in their specific models. The comparative data highlights the distinct mechanisms and potencies of different FAK inhibitors, providing a basis for selecting the most appropriate compound for a given research question.
References
- 1. Facebook [cancer.gov]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Focal Adhesion Kinase (FAK) Inhibitor Scaffolds for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in oncology. Its overexpression and hyperactivity are linked to tumor progression, metastasis, and therapeutic resistance across a spectrum of cancers. Consequently, the development of small molecule inhibitors targeting FAK is an area of intense research. This guide provides a comparative analysis of different FAK inhibitor scaffolds, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological and experimental frameworks to aid researchers in navigating this dynamic field.
Quantitative Comparison of FAK Inhibitor Scaffolds
The potency and selectivity of FAK inhibitors are critical parameters for their therapeutic potential. The following table summarizes the biochemical potency (IC50 or Ki) of representative inhibitors from various chemical scaffolds against FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), highlighting their selectivity profiles.
| Inhibitor Name | Chemical Scaffold | FAK IC50/Ki (nM) | Pyk2 IC50 (nM) | Selectivity (FAK vs. Pyk2) | Mechanism of Action |
| Defactinib (VS-6063) | Pyrimidine (B1678525) | 0.6 | <0.6 | Dual Inhibitor | ATP-Competitive |
| PF-562271 | Pyrimidine | 1.5[1] | ~15 | ~10-fold | ATP-Competitive |
| TAE226 | Diphenylpyrimidine | 5.5[2] | - | - | ATP-Competitive |
| GSK2256098 | Pyrimidine | 0.4 (Ki) | - | Selective for FAK | ATP-Competitive |
| VS-4718 (PND-1186) | Pyridine (B92270) | 1.5[3] | - | Highly Selective | ATP-Competitive |
| Compound 18h | Pyrrolo[2,3-d]pyrimidine | 19.1[4] | - | Multi-target | ATP-Competitive |
| Compound 10b | Pyrrolo[2,3-d]pyrimidine | 9.9[5] | - | - | ATP-Competitive |
| Compound 26 | 1,3,5-Triazine | 50[6] | - | - | ATP-Competitive |
| Y15 | Benzenetetraamine | 1000 (cellular assay)[7][8] | Not significant | Selective for FAK | Allosteric (inhibits autophosphorylation) |
| PROTAC FC-11 | PROTAC | DC50: 0.08 | - | Selective for FAK | FAK Degrader[9] |
| PROTAC Degrader 2 | PROTAC | DC50: 27.72 | - | - | FAK Degrader[10] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process of FAK inhibitors, it is crucial to visualize the FAK signaling pathway and the standard experimental workflow for their characterization.
Caption: FAK signaling cascade initiated by ECM binding and the inhibitory action of FAK inhibitors.
Caption: A typical workflow for the preclinical evaluation of novel FAK inhibitors.
Caption: Major classes of FAK inhibitors based on their mechanism of action and core chemical scaffolds.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. The following are detailed protocols for key assays used in the characterization of FAK inhibitors.
In Vitro FAK Kinase Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FAK enzymatic activity in a cell-free system.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal proportional to FAK activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle control (DMSO).
-
Add 2 µL of FAK enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cellular FAK Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of a compound to inhibit FAK activation in a cellular context by measuring the phosphorylation of FAK at Tyrosine 397 (Y397).
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated FAK (p-FAK) are detected by Western blotting and normalized to total FAK levels.
Materials:
-
Cancer cell line with detectable FAK expression (e.g., MDA-MB-231, U-87MG)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK for loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of a FAK inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the FAK inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The landscape of FAK inhibitors is diverse, with multiple chemical scaffolds demonstrating potent and selective inhibition. While ATP-competitive inhibitors, particularly those with pyrimidine and pyridine cores, have been extensively developed and have entered clinical trials, newer modalities such as allosteric inhibitors and PROTAC degraders offer novel mechanisms to overcome potential resistance and target the non-catalytic functions of FAK. The selection of an appropriate FAK inhibitor for research or therapeutic development should be guided by a thorough comparative analysis of its potency, selectivity, and cellular activity, as determined by the standardized experimental protocols outlined in this guide. Future directions in this field will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties and the exploration of combination therapies to maximize anti-tumor efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Y15 | FAK inhibitor | Probechem Biochemicals [probechem.com]
- 9. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of FAK Inhibitors with Pyk2 Kinase
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are closely related non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, proliferation, and survival. Their structural similarity, particularly within the ATP-binding pocket of their kinase domains, presents a significant challenge in the development of selective inhibitors. This guide provides an objective comparison of prominent FAK inhibitors, detailing their cross-reactivity with Pyk2, supported by experimental data and detailed methodologies for key assays.
Quantitative Comparison of FAK and Pyk2 Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against FAK and Pyk2, providing a clear comparison of their potency and selectivity. Lower IC50 values indicate greater potency.
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Selectivity (Pyk2/FAK) | Notes |
| PF-562271 | 1.5 | 13 - 15 | ~8.7 - 10 | Dual FAK/Pyk2 inhibitor that has been used in clinical trials. |
| VS-6062 (Defactinib) | 1.5 | 14 | ~9.3 | A dual inhibitor of FAK and Pyk2. |
| VS-6063 (Defactinib) | 0.6 | <0.6 | Dual FAK/Pyk2 inhibitor | More potent dual inhibitor than VS-6062. |
| GSK2256098 | 0.4 (Ki) | - | Selective for FAK | Data on Pyk2 inhibition is less consistently reported. |
| TAE-226 | 5.5 | - | Potent FAK inhibitor | Also inhibits other kinases such as IGF-1R. |
| Compound 10 (Macrocyclic) | 4.34 | 0.84 | 0.19 | Macrocyclization can shift selectivity towards Pyk2.[1] |
| Compound 28 | 44.6 | 70.19 | 1.57 | A dual FAK/Pyk2 inhibitor.[2] |
| Compound 6a | 1.03 | - | Potent FAK inhibitor | Also inhibits EGFRT790M.[2] |
| Compound 19 | 19.1 | - | Multi-target kinase inhibitor.[2] | |
| Compound 23 | 9.7 | - | Multi-target kinase inhibitor, including FLT3.[2] | |
| Compound 35 | 0.07 | - | Potent FAK inhibitor with excellent antiproliferative effects.[1] | |
| Y11 | ~50 | - | Inhibits FAK autophosphorylation. |
FAK/Pyk2 Signaling Pathway
FAK and Pyk2 are activated by various stimuli, including integrin-mediated cell adhesion and growth factor signaling. Upon activation, they undergo autophosphorylation, creating docking sites for Src family kinases. This initiates downstream signaling cascades, such as the Ras-ERK and PI3K-Akt pathways, which regulate key cellular processes. While they share many downstream effectors, they can also have distinct and sometimes opposing functions.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for commonly employed in vitro kinase assays.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at the Km for the kinase).
-
Enzyme Solution: Dilute recombinant FAK or Pyk2 enzyme to the desired concentration in kinase buffer.
-
Substrate Solution: Prepare the appropriate substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Inhibitor Dilutions: Perform serial dilutions of the test compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the assay plate wells.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% kinase activity and a control with a potent, broad-spectrum inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular FAK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of FAK at Tyr397 in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a cell line overexpressing FAK) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FAK inhibitor or vehicle control for a specified period (e.g., 2 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
3. Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
4. Data Analysis:
-
Quantify the band intensities for both phosphorylated and total FAK.
-
Normalize the phosphorylated FAK signal to the total FAK signal for each treatment condition.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a FAK inhibitor against Pyk2 and a broader panel of kinases.
References
Evaluating the Anti-Proliferative Activity of Novel FAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its central role in cell proliferation, survival, and migration.[1][2][3] The overexpression and hyperactivity of FAK are common in various cancers, often correlating with poor prognosis.[4][5][6] This guide provides a comparative overview of novel FAK inhibitors, their anti-proliferative efficacy, and the experimental protocols to evaluate them, offering a valuable resource for researchers in the field of cancer drug discovery.
Comparative Anti-Proliferative Activity of FAK Inhibitors
The efficacy of novel FAK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency. Below is a summary of the anti-proliferative activities of several novel FAK inhibitors compared to established compounds.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Novel Inhibitors | |||
| Compound 10k | H1975 (NSCLC) | Higher than Defactinib | [4] |
| Compound 10l | H1975 (NSCLC) | Comparable to Defactinib | [4] |
| Compound 7c | FAK Enzyme Assay | 1.27 | [7] |
| Compound 7a | FAK Enzyme Assay | 5.59 | [7] |
| Compound 16 | FAK Enzyme Assay | 19.10 | [1] |
| Compound 22 | U-87MG (Glioblastoma) | 160 | [8] |
| A-549 (Lung Cancer) | 270 | [8] | |
| MDA-MB-231 (Breast Cancer) | 190 | [8] | |
| Compound 27 | FAK Enzyme Assay | More potent than GSK-2256098 | [9] |
| Compound 28 | FAK Enzyme Assay | 44.6 | [8] |
| BI 853520 | SKOV3 (Ovarian Cancer) | ~10,000 | [6] |
| OVCAR3 (Ovarian Cancer) | ~10,000 | [6] | |
| Established Inhibitors | |||
| Defactinib (VS-6063) | Various | Varies | [10] |
| TAE226 | FAK Enzyme Assay | 5.5 | [1] |
| Y15 | FAK Enzyme Assay | 1,000 | [9] |
| PF-573228 | Various | Varies | [9] |
| GSK-2256098 | Various | Varies | [9] |
FAK Signaling Pathway in Cell Proliferation
FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors to regulate key cellular processes, including proliferation.[11] Upon activation by extracellular signals, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases.[11] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, initiating signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell cycle progression and proliferation.[5][12]
Experimental Protocols
To rigorously evaluate the anti-proliferative activity of novel FAK inhibitors, a series of well-defined experiments are essential.
Cell Proliferation Assay (MTT/Crystal Violet)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
FAK inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or 0.1% Crystal Violet solution
-
DMSO or 10% acetic acid
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere for 24 hours.[13][14]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the FAK inhibitor (e.g., 0.1 nM to 100 µM) for 48-72 hours.[6][14] Include a vehicle control (DMSO).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.[6]
-
-
Crystal Violet Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for FAK Phosphorylation
This technique is used to assess the direct inhibitory effect of the compound on FAK activity by measuring the phosphorylation status of FAK at its autophosphorylation site (Y397).[15]
Materials:
-
Cancer cell lines
-
FAK inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-FAK Y397, anti-FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with the FAK inhibitor for the desired time and concentration. Lyse the cells in RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-p-FAK (Y397) antibody overnight at 4°C.[15] Subsequently, probe with an anti-total FAK antibody as a loading control.
-
Detection: Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescence reagent.[15]
-
Analysis: Quantify the band intensities to determine the ratio of p-FAK to total FAK.
Cell Cycle Analysis
This assay determines the effect of the FAK inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
FAK inhibitor
-
PBS
-
Ethanol (B145695) (70%)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Treat cells with the FAK inhibitor for 24-48 hours.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and stain with PI/RNase A solution for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Evaluating FAK Inhibitors
The following diagram illustrates a typical workflow for the initial evaluation of a novel FAK inhibitor's anti-proliferative activity.
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. ovid.com [ovid.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers [mdpi.com]
- 8. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 12. Evolving Therapies and FAK Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of FAK Inhibitors in Pancreatic Cancer Models: Defactinib vs. IN10018
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable therapeutic challenge, characterized by a dense, fibrotic stroma that promotes tumor progression and chemoresistance. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in PDAC, orchestrating pathways involved in cell proliferation, survival, migration, and the regulation of the tumor microenvironment (TME). Consequently, FAK inhibitors have entered preclinical and clinical development as a promising therapeutic strategy. This guide provides a head-to-head comparison of two leading FAK inhibitors, Defactinib (VS-6063) and IN10018 (Ifebemtinib), based on available preclinical data in pancreatic cancer models.
At a Glance: Defactinib vs. IN10018
| Feature | Defactinib (VS-6063) | IN10018 (Ifebemtinib/BI-853520) |
| Mechanism of Action | ATP-competitive inhibitor of FAK and PYK2[1] | Potent and highly selective ATP-competitive inhibitor of FAK[2][3] |
| Kinase Selectivity | Dual FAK/PYK2 inhibitor[1] | More selective for FAK over PYK2[1] |
| In Vitro Potency (PDAC) | IC50: 2.0 - 5.0 µM in multiple cell lines[4] | Average IC50: 25.95 µM across several cell lines |
| In Vivo Monotherapy | Demonstrated tumor growth suppression in xenograft models[5] | Negligible anti-tumor effect on tumor volume as a monotherapy in a KPC mouse model[6] |
| Combination Therapy | Synergizes with chemotherapy and immunotherapy[5][7] | Enhances the efficacy of radiation therapy and chemotherapy[2][8] |
| TME Modulation | Decreases desmoplasia and increases CD8+ T cell infiltration[7] | Increases CD8+ T cell infiltration and inhibits granulocyte infiltration[2][8] |
In-Depth Analysis
Biochemical and Cellular Potency
Defactinib and IN10018 are both potent, ATP-competitive inhibitors of FAK's kinase activity. However, they exhibit differences in their selectivity profiles. Defactinib is a dual inhibitor of both FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2)[1]. In contrast, IN10018 is reported to be more selective for FAK[1]. This difference in selectivity may have implications for their therapeutic efficacy and potential off-target effects.
In vitro studies on pancreatic cancer cell lines suggest that Defactinib may have greater potency in inhibiting cell proliferation. The reported half-maximal inhibitory concentration (IC50) for Defactinib ranges from 2.0 to 5.0 µM across various PDAC cell lines[4]. One study reported an average IC50 for IN10018 of 25.95 µM in a panel of pancreatic cancer cell lines.
Table 1: In Vitro Efficacy of Defactinib and IN10018 in Pancreatic Cancer Cell Lines
| FAK Inhibitor | Cell Line(s) | Assay Type | IC50 (µM) | Reference |
| Defactinib | Multiple PDAC cell lines | Cell Viability | 2.0 - 5.0 | [4] |
| IN10018 | Multiple PDAC cell lines | Cell Viability | ~25.95 (average) |
Preclinical In Vivo Efficacy
Preclinical studies in mouse models of pancreatic cancer have highlighted different efficacies for Defactinib and IN10018 as monotherapies. Defactinib, administered as a single agent, has been shown to significantly suppress tumor growth in a PANC-1 xenograft model[5]. In contrast, IN10018 monotherapy showed a negligible effect on tumor volume in a syngeneic orthotopic KPC mouse model, a model that more closely recapitulates the human TME[6].
Both inhibitors have demonstrated significant potential in combination with other anti-cancer therapies. Defactinib has shown synergy with gemcitabine (B846) and the immune checkpoint inhibitor pembrolizumab[7]. IN10018 has been shown to enhance the anti-tumor effects of radiation therapy by modulating the TME[2][8].
Table 2: Preclinical In Vivo Monotherapy Studies in Pancreatic Cancer Models
| FAK Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| Defactinib | PANC-1 Xenograft | 40 mg/kg, daily | Significantly suppressed tumor growth. | [5] |
| IN10018 | Orthotopic KPC | 50 mg/kg, daily | Negligible anti-tumor effect on tumor volume. | [6] |
Modulation of the Tumor Microenvironment
A key mechanism of action for FAK inhibitors in pancreatic cancer is their ability to remodel the dense, immunosuppressive TME. Both Defactinib and IN10018 have been shown to exert beneficial effects on the TME. Preclinical data for Defactinib indicates that it can decrease tumor desmoplasia and increase the infiltration of cytotoxic CD8+ T cells[7]. Similarly, IN10018, particularly in combination with radiation, significantly enhances CD8+ T cell infiltration while inhibiting the infiltration of pro-tumorigenic granulocytes[2][8]. A direct, quantitative head-to-head comparison of their TME-modulating effects in the same preclinical model is not yet available.
Table 3: Effects on the Pancreatic Cancer Tumor Microenvironment
| FAK Inhibitor | Key TME Effects | Supporting Evidence |
| Defactinib | - Decreased desmoplasia- Increased CD8+ T cell infiltration | Preclinical studies in PDAC mouse models[7] |
| IN10018 | - Increased CD8+ T cell infiltration- Inhibition of granulocyte infiltration | Preclinical studies in combination with radiation therapy[2][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: FAK signaling pathway and the inhibitory action of Defactinib and IN10018.
Caption: A generalized workflow for the preclinical evaluation of FAK inhibitors.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Plate pancreatic cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the FAK inhibitor (e.g., 0.01 to 100 µM) for 72 hours.
-
Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Western Blotting for FAK Phosphorylation
-
Cell Lysis: Treat pancreatic cancer cells with the FAK inhibitor at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
Orthotopic Pancreatic Cancer Mouse Model
-
Cell Preparation: Harvest and resuspend pancreatic cancer cells (e.g., KPC or PANC-1) in a solution of PBS and Matrigel.
-
Surgical Procedure: Anesthetize immunodeficient or syngeneic mice. Make a small incision in the left abdominal flank to expose the pancreas. Inject the cell suspension (e.g., 1 x 10^6 cells in 50 µL) into the tail of the pancreas.
-
Tumor Establishment and Treatment: Monitor tumor growth via imaging (e.g., ultrasound or bioluminescence). Once tumors reach a palpable size or a predetermined volume, randomize the mice into treatment groups. Administer the FAK inhibitor (e.g., by oral gavage) and/or other therapies according to the study design.
-
Efficacy Assessment: Measure tumor volume at regular intervals. Monitor the health and survival of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry for biomarkers of proliferation (Ki-67) and immune cell infiltration (CD8), and analysis of fibrosis (e.g., Masson's trichrome staining).
Conclusion
Both Defactinib and IN10018 are promising FAK inhibitors with demonstrated preclinical activity in pancreatic cancer models. Defactinib appears to have more potent anti-proliferative effects in vitro and has shown monotherapy efficacy in vivo in a xenograft model. IN10018, while less effective as a monotherapy in a more complex syngeneic model, shows significant promise in combination with radiation therapy, highlighting its potential as a potent modulator of the tumor microenvironment. The difference in selectivity for FAK versus PYK2 may also contribute to their distinct biological activities. Further head-to-head studies in standardized preclinical models are warranted to more definitively compare their efficacy and to elucidate the optimal therapeutic strategies for each inhibitor in the treatment of pancreatic cancer.
References
- 1. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of focal adhesion kinase enhances antitumor response of radiation therapy in pancreatic cancer through CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Inxmed has announced two sets of data on FAK inhibitor Ifebemtinib [synapse.patsnap.com]
- 8. Focal adhesion kinase priming in pancreatic cancer, altering biomechanics to improve chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of Fak-IN-22: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a primary driver of cancer mortality, making the identification and validation of potent anti-metastatic agents a critical focus of oncology research. Focal Adhesion Kinase (FAK) has emerged as a key mediator of cancer cell migration, invasion, and survival, positioning it as a promising therapeutic target. This guide provides an objective comparison of the anti-metastatic potential of a novel FAK inhibitor, Fak-IN-22, alongside other established FAK inhibitors. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation.
Comparative Analysis of FAK Inhibitor Efficacy
The anti-metastatic efficacy of this compound and other FAK inhibitors has been evaluated across various preclinical models. The following table summarizes the quantitative data from these studies, focusing on key assays that model different stages of the metastatic cascade.
| Inhibitor | Cancer Model | Assay | Concentration | Effect | Reference |
| This compound (Compound 26) | Pancreatic Ductal Adenocarcinoma (PANC-1 cells) | Wound Healing Assay | 0.15 µM | Significant inhibition of cell migration | [1] |
| Pancreatic Ductal Adenocarcinoma (PANC-1 cells) | Transwell Invasion Assay | 0.15 µM | Significant reduction in invasive cells | [1] | |
| Pancreatic Ductal Adenocarcinoma (In vivo mouse model) | Not specified | Not specified | Effective inhibition of tumorigenesis and metastasis | [1] | |
| TAE226 | Neuroblastoma (SK-N-BE(2) cells) | In vivo hepatic metastasis model | Not specified | Significant decrease in metastatic tumor burden | [2] |
| PF-573,228 | Neuroblastoma (SK-N-BE(2) cells) | Transwell Invasion Assay | < 10 µM | Decreased cell invasion | [2] |
| Neuroblastoma (SK-N-BE(2) cells) | Migration Assay | < 10 µM | Decreased cell migration | [2] | |
| VS-6063 (Defactinib) | Ovarian Cancer | In vivo orthotopic mouse model | Not specified | Effective inhibition of tumor growth and metastasis | [3] |
| GSK2256098 | Liver Cancer (HepG2 cells) | Not specified | Not specified | More potent than GSK-2256098 in inhibiting FAK | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow.
Figure 1: FAK Signaling Pathway and Point of Inhibition.
Figure 2: General Experimental Workflow for Assessing Anti-Metastatic Potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess the anti-metastatic potential of FAK inhibitors.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Plate cancer cells (e.g., PANC-1) in a 6-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a linear scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the FAK inhibitor (e.g., this compound at 0.15 µM) or vehicle control (e.g., DMSO).
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated to quantify cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium in a 24-well plate.
-
Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber of the transwell insert. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Treatment: Add the FAK inhibitor or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the bottom surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope. The results are often expressed as the average number of invaded cells per field or as a percentage of the control.
In Vivo Metastasis Model (Orthotopic Implantation)
-
Cell Preparation: Harvest and resuspend cancer cells in a suitable medium or matrix (e.g., Matrigel).
-
Animal Model: Anesthetize immunocompromised mice (e.g., nude or SCID mice).
-
Orthotopic Injection: Surgically expose the target organ (e.g., pancreas) and inject the cancer cell suspension.
-
Tumor Growth and Treatment: Allow the primary tumor to establish for a set period. Then, randomize the mice into treatment and control groups. Administer the FAK inhibitor or vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor growth using imaging modalities (e.g., bioluminescence, ultrasound) and record animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumor and metastatic organs (e.g., liver, lungs). Weigh the primary tumor and count the number of metastatic nodules on the surface of the target organs.
-
Histological Analysis: Process tissues for histological staining (e.g., H&E) to confirm the presence of metastases and for immunohistochemistry to assess biomarkers of interest (e.g., p-FAK).
Conclusion
This compound demonstrates significant promise as an anti-metastatic agent, particularly in pancreatic ductal adenocarcinoma models, by effectively inhibiting cell migration and invasion in vitro and suppressing tumor growth and metastasis in vivo.[1] Its mechanism of action involves the inhibition of the FAK/PI3K/Akt signaling pathway.[1] When compared to other FAK inhibitors, this compound shows comparable or potent activity. The provided data and protocols offer a framework for researchers to further investigate this compound and other FAK inhibitors in various cancer contexts. Future studies should focus on direct head-to-head comparisons in standardized assays and in vivo models to definitively establish the relative potency and therapeutic potential of these compounds.
References
- 1. Discovery of a potent anticancer agent against pancreatic ductal adenocarcinoma targeting FAK with DFG-out state and JAK/Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bktimes.net [bktimes.net]
- 4. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fak-IN-22 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Fak-IN-22, a focal adhesion kinase (FAK) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for the disposal of similar small molecule inhibitors and general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure and risk.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned laboratory coat.[1]
-
Avoid Contact : Prevent direct contact with the skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation develops or persists.[1]
-
Spill Response : In case of a spill, contain the material using an inert absorbent such as vermiculite (B1170534) or sand. Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste disposal.[1]
Quantitative Data Summary
The following table summarizes the type of information that would typically be found in a Safety Data Sheet for a research compound like this compound. The specific values for this compound may vary, and it is essential to consult the supplier's documentation if available.
| Property | Typical Information |
| Chemical Name | This compound |
| Molecular Formula | C₂₇H₃₁N₅O₃ |
| Molecular Weight | 485.57 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage.[2] |
| Hazard Classification | Based on similar compounds, may cause skin and serious eye irritation, and may cause respiratory irritation.[3] |
Step-by-Step Disposal Procedures
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[1][4][5] All materials that have come into contact with this compound must be considered hazardous chemical waste.[1]
-
Waste Identification and Segregation :
-
Containerization :
-
Solid Waste : Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container with a secure lid. The container must be chemically compatible with the waste.[1][7]
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.[1]
-
Ensure containers are in good condition, free from damage or deterioration, and have a secure, leak-proof closure.[7] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]
-
-
Labeling :
-
Storage :
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][6]
-
This area should be well-ventilated and provide secondary containment to prevent the spread of material in case of a leak.
-
Inspect the SAA weekly for any signs of leakage from containers.[6]
-
Partially filled, properly labeled containers may remain in an SAA for up to one year, as long as accumulation limits are not exceeded.[4][6]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.[1]
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including the information on the container label.[1]
-
Once a container is full, it must be removed from the SAA within three days.[6]
-
Experimental Protocols
General Neutralization Procedure for Acidic/Basic Waste (if applicable and permissible by your institution's EHS)
Note: This is a general guideline and should only be performed by trained personnel in a controlled laboratory setting. This compound itself is not acidic or basic, but solutions it is dissolved in might be.
-
Work in a chemical fume hood and wear appropriate PPE (lab coat, gloves, and safety goggles).[9]
-
Place the container with the acidic or basic solution in a larger container with ice to dissipate heat generated during neutralization.[9]
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) while stirring.
-
Monitor the pH of the solution. The target pH is typically between 5.5 and 9.5 for drain disposal, but confirm this with your local regulations.[9]
-
Once neutralized, the solution may be eligible for drain disposal, followed by flushing with a large amount of water. However, because this waste stream contains a chemical inhibitor, it is best practice to collect it as hazardous waste.
Mandatory Visualizations
Caption: The FAK/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. FAK-IN-22_TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Handling Guide for FAK Inhibitor Y15
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the Focal Adhesion Kinase (FAK) inhibitor Y15, also known as FAK Inhibitor 14 and chemically identified as 1,2,4,5-benzenetetramine, tetrahydrochloride. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
FAK inhibitor Y15 is classified with several hazards, necessitating the use of appropriate personal protective equipment. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile). Inspect before use and use proper removal technique.[1][2] |
| Protective Clothing | Fire/flame resistant and impervious clothing. A disposable, back-closing gown made of a low-permeability fabric is recommended.[2] | |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and environmental impact.
Step-by-Step Handling Protocol
This protocol outlines the safe handling of FAK inhibitor Y15 from receipt to disposal.
-
Receiving and Inspection :
-
Upon receipt, inspect the package for any signs of damage.
-
Wear a single pair of nitrile gloves during inspection.
-
If the primary container is compromised, secure it in a sealed, labeled bag and consult your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Storage :
-
Preparation of Solutions :
-
Don all required PPE as specified in the table above.
-
Handle the solid compound in a chemical fume hood to avoid inhalation of dust.
-
Use a dedicated set of calibrated pipettes and disposable tips.
-
To avoid generating dust, weigh the powder on a tared weigh boat.
-
Slowly add the solvent to the vial containing the powder to prevent splashing.
-
Cap the vial and vortex or sonicate to ensure complete dissolution.[3]
-
-
Use in Experiments :
-
Continue to wear full PPE during all experimental manipulations.
-
If working with cell lines, perform all manipulations within a biological safety cabinet.[3]
-
Be cautious of potential splashes or aerosol generation.
-
Disposal Plan
All waste contaminated with FAK inhibitor Y15 must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE (gloves, gowns), weigh boats, pipette tips, and other contaminated materials should be collected in a designated, sealed, and clearly labeled hazardous waste bag.[3] |
| Liquid Waste | Unused solutions containing the inhibitor should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps Waste | Needles and syringes used for handling the inhibitor must be disposed of in an approved sharps container.[3] |
| Contaminated Packaging | Dispose of as unused product in accordance with local regulations.[1] |
| Final Disposal | All hazardous waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations.[1] |
Experimental Protocol: Western Blotting for FAK Phosphorylation
This experiment is designed to assess the inhibitory effect of Y15 on FAK activity by measuring the phosphorylation of FAK at its autophosphorylation site (Tyrosine-397).
-
Cell Treatment :
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of FAK inhibitor Y15 (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 30-60 minutes).[6]
-
-
Cell Lysis :
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of each cell lysate using a standard method such as a BCA or Bradford assay.[6]
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Antibody Incubation and Detection :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (p-FAK Y397) overnight at 4°C.[7]
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[7]
-
-
Data Analysis :
Visualizations
Workflow for Safe Handling of FAK Inhibitor Y15
Caption: Workflow for the safe handling and disposal of FAK Inhibitor Y15.
Focal Adhesion Kinase (FAK) Signaling Pathway
Caption: Simplified FAK signaling pathway upon integrin engagement with the ECM.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,4,5-BENZENETETRAMINE TETRAHYDROCHLORIDE | 4506-66-5 [amp.chemicalbook.com]
- 5. 1,2,4,5-BENZENETETRAMINE TETRAHYDROCHLORIDE | 4506-66-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
